Glycinexylidide-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[2,6-bis(trideuteriomethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYVBZOSGGJWCW-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670088 | |
| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217098-46-8 | |
| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Glycinexylidide-d6: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of Glycinexylidide-d6, a deuterated isotopologue of Glycinexylidide. This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of stable isotope-labeled compounds in metabolic studies and as internal standards for quantitative analysis.
Chemical Identity and Structure
This compound is the deuterium-labeled form of Glycinexylidide, a primary metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The deuterium atoms are typically introduced to enhance its utility in mass spectrometry-based analytical methods by providing a distinct mass shift from its endogenous, non-labeled counterpart.
Table 1: Chemical Identifiers for this compound and Glycinexylidide
| Identifier | This compound | Glycinexylidide |
| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)acetamide-d6 | 2-amino-N-(2,6-dimethylphenyl)acetamide[1] |
| Molecular Formula | C₁₀H₈D₆N₂O[2] | C₁₀H₁₄N₂O[1] |
| Molecular Weight | 184.27 g/mol [2] | 178.23 g/mol [1] |
| CAS Number | 1217098-46-8 | 18865-38-8 |
| Synonyms | N/A | Glycylxylidide, N-(2,6-dimethylphenyl)glycinamide, 2-Amino-2',6'-acetoxylidide |
The chemical structure of Glycinexylidide consists of a 2,6-dimethylaniline moiety linked to a glycine amide group. In this compound, six hydrogen atoms are replaced by deuterium atoms. The exact positions of deuteration can vary depending on the synthetic route but are commonly on the methyl groups of the xylidide ring or the glycine backbone to prevent back-exchange.
Physicochemical Properties
Table 2: Physicochemical Properties of Glycinexylidide
| Property | Value | Source |
| Physical State | Solid (predicted) | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Water Solubility (predicted) | 1.11 g/L | ALOGPS |
| logP (predicted) | 0.18 | ALOGPS |
| pKa (Strongest Basic) | 7.7 | ChEMBL |
Metabolic Pathway of Lidocaine to Glycinexylidide
Glycinexylidide is a significant metabolite of lidocaine, formed primarily in the liver through a two-step enzymatic process. Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies.
Lidocaine undergoes N-deethylation by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4, to form the active metabolite monoethylglycinexylidide (MEGX). MEGX is then further deethylated to produce Glycinexylidide.
Caption: Metabolic pathway of Lidocaine to Glycinexylidide.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not widely available in peer-reviewed literature or public databases. Such information is often proprietary to the manufacturers of analytical standards. However, this section outlines the general principles and methodologies that would be employed.
Synthesis of this compound
The synthesis of this compound would likely follow a similar pathway to the synthesis of non-deuterated Glycinexylidide, utilizing deuterated starting materials. A plausible synthetic route would involve the acylation of 2,6-dimethylaniline with a deuterated glycine derivative.
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Analytical Methods for Quantification
This compound is primarily used as an internal standard for the accurate quantification of Glycinexylidide in biological matrices such as plasma and urine. The most common analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General LC-MS/MS Protocol for Glycinexylidide Quantification:
-
Sample Preparation:
-
A known amount of this compound (internal standard) is spiked into the biological sample (e.g., plasma, urine).
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile, methanol).
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
The final extract is evaporated to dryness and reconstituted in the mobile phase.
-
-
LC Separation:
-
An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Separation is typically achieved on a C18 reversed-phase column.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is commonly used.
-
-
MS/MS Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for both Glycinexylidide and this compound are monitored.
-
The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of Glycinexylidide in the unknown samples.
-
Table 3: Example MRM Transitions for Glycinexylidide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Glycinexylidide | 179.1 | [Specific fragment] |
| This compound | 185.1 | [Corresponding fragment] |
Note: The exact m/z values for the product ions would need to be optimized during method development.
Experimental Workflow for Bioanalytical Quantification:
Caption: Workflow for the quantification of Glycinexylidide in biological samples.
Conclusion
This compound is an essential tool for the accurate and precise quantification of the lidocaine metabolite, Glycinexylidide, in biological samples. Its chemical and physical properties are closely related to its non-deuterated analog. While detailed experimental protocols for its synthesis and analysis are not widely published, the general methodologies described in this guide provide a solid foundation for researchers working with this stable isotope-labeled standard. The use of this compound in conjunction with LC-MS/MS is the gold standard for pharmacokinetic and drug metabolism studies of lidocaine.
References
Synthesis and Purification of Glycinexylidide-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Glycinexylidide-d6. Given the limited availability of a direct, published protocol for this specific isotopically labeled compound, the methodologies presented herein are a composite of established chemical principles and analogous reactions reported in the literature for similar structures, including the synthesis of its non-deuterated counterpart and the deuteration of relevant precursors.
This compound is the deuterated analog of Glycinexylidide, a metabolite of the local anesthetic lidocaine. The incorporation of deuterium atoms can be a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, often used as an internal standard for mass spectrometry-based quantification.
I. Proposed Synthesis of this compound
The proposed synthesis of this compound is a two-step process, commencing with the deuteration of a protected glycine, followed by an amide coupling reaction with 2,6-dimethylaniline.
Step 1: Synthesis of Deuterated N-Boc-glycine-d2
The first step involves the deuteration of the α-carbon of N-Boc-glycine. A plausible method for this is through a palladium-catalyzed hydrogen-deuterium exchange reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of N-Boc-glycine (1 equivalent) in deuterium oxide (D₂O), add 10% Palladium on Carbon (Pd/C) (0.1 equivalent).
-
Deuteration: The reaction mixture is heated under a deuterium gas atmosphere. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal.
-
Work-up: Upon completion, the catalyst is removed by filtration through celite. The D₂O is then removed under reduced pressure to yield N-Boc-glycine-d2.
Step 2: Amide Coupling to Yield Boc-Glycinexylidide-d2
The deuterated and protected glycine is then coupled with 2,6-dimethylaniline to form the amide bond. A common method for this transformation is the use of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
Experimental Protocol:
-
Reaction Setup: Dissolve N-Boc-glycine-d2 (1 equivalent), 2,6-dimethylaniline (1 equivalent), and HOBt (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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Coupling Reaction: Cool the solution to 0 °C in an ice bath and add EDC (1.2 equivalents) portion-wise. The reaction is then allowed to warm to room temperature and stirred overnight.
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Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 3: Deprotection to Yield Glycinexylidide-d2
The final step is the removal of the Boc protecting group to yield the desired Glycinexylidide-d2. This is typically achieved under acidic conditions.
Experimental Protocol:
-
Deprotection: Dissolve the purified Boc-Glycinexylidide-d2 in a solution of trifluoroacetic acid (TFA) in DCM.
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Work-up: The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess TFA are removed under reduced pressure.
-
Final Product: The residue is dissolved in a suitable solvent and neutralized to afford Glycinexylidide-d2.
Note on d6 Labeling: To achieve d6 labeling as specified in the topic, deuteration of the methyl groups of 2,6-dimethylaniline would be required prior to the coupling step. This can be a more complex process and may involve multi-step synthesis starting from a deuterated xylene precursor. For the purpose of this guide, we have focused on the more readily achievable d2 labeling on the glycine moiety.
II. Purification of this compound
The purification of the final compound is crucial to ensure its suitability for use in sensitive analytical applications. High-Performance Liquid Chromatography (HPLC) is a recommended method for the final purification of this compound.
Experimental Protocol: Preparative HPLC
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Column: A reversed-phase C18 column is a suitable choice for the separation of this moderately polar compound.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid or TFA) and acetonitrile is typically effective. The gradient can be optimized to achieve good separation from any remaining impurities.
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Detection: UV detection at a wavelength where the aromatic ring of the molecule absorbs (e.g., 254 nm) can be used to monitor the elution of the product.
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Fraction Collection and Lyophilization: Fractions containing the pure product are collected, combined, and the solvent is removed, often by lyophilization, to yield the final product as a solid.
III. Data Presentation
Table 1: Summary of Proposed Reaction Conditions and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Expected Yield |
| 1 | Deuteration | N-Boc-glycine, D₂O, Pd/C, D₂ gas | D₂O | 80-100 | >90% |
| 2 | Amide Coupling | N-Boc-glycine-d2, 2,6-dimethylaniline, EDC, HOBt | DCM | 0 to RT | 70-85% |
| 3 | Deprotection | Boc-Glycinexylidide-d2, TFA | DCM | RT | >95% |
Table 2: Analytical Characterization Data (Predicted for Glycinexylidide-d2)
| Analysis | Expected Result |
| ¹H NMR | Absence of the singlet corresponding to the α-protons of the glycine moiety. Presence of signals for the aromatic protons and the methyl groups of the xylidide moiety. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule. The signal for the deuterated α-carbon may be broadened or show a characteristic triplet in the proton-coupled spectrum. |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z corresponding to the molecular weight of Glycinexylidide-d2. |
| Purity (HPLC) | >98% |
IV. Visualizations
Caption: Proposed synthetic workflow for Glycinexylidide-d2.
Glycinexylidide-d6 certificate of analysis explained
An In-depth Technical Guide to the Certificate of Analysis for Glycinexylidide-d6
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, quality, and purity of a specific batch of a compound. This guide provides a detailed explanation of a typical Certificate of Analysis for this compound, a deuterated internal standard used in pharmacokinetic and metabolic studies of its parent drug, Lidocaine.
Understanding the Role of this compound
Glycinexylidide (GX) is an active metabolite of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[1][2] The deuterated form, this compound, serves as an internal standard in bioanalytical methods, such as mass spectrometry, to accurately quantify the concentration of Glycinexylidide in biological samples. Its use is crucial for understanding the metabolism and pharmacokinetics of Lidocaine.[3][4]
Data Presentation: A Summary of Quantitative Data
A Certificate of Analysis provides batch-specific data to confirm that the product meets the required quality standards.[5] The following tables summarize the typical quantitative data found on a CoA for this compound.
Table 1: Product Information
| Parameter | Value |
| Product Name | This compound Hydrochloride |
| Catalog Number | TRC-G625292 (example) |
| Batch/Lot Number | Specific to each batch |
| Manufacturing Date | Specific to each batch |
| Expiration Date | Specific to each batch |
Table 2: Chemical and Physical Properties
| Parameter | Specification | Actual Result |
| Molecular Formula | C10H8D6N2O • HCl | Confirmed |
| Molecular Weight | 184.27 g/mol | 184.27 |
| Appearance | White to off-white solid | Conforms |
| Melting Point | Typically specified range | Within range |
| Solubility | Soluble in Methanol | Conforms |
| Isotopic Purity | ≥ 98% | 99.5% |
| Chemical Purity (by HPLC) | ≥ 98% | 99.8% |
Experimental Protocols
The analytical methods used to generate the data on a Certificate of Analysis are critical for ensuring the reliability of the results. Below are detailed methodologies for the key experiments typically cited.
1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of the this compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A known concentration of the sample is injected into the HPLC system. The area of the principal peak is compared to the total area of all peaks to calculate the purity.
-
2. Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight and determine the isotopic purity of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Method:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured. The presence of the expected molecular ion peak confirms the identity.
-
Isotopic Purity: The relative intensities of the deuterated (d6) and non-deuterated (d0) molecular ions are measured to calculate the isotopic enrichment.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Method:
-
Solvent: Deuterated solvent such as DMSO-d6.
-
Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to ensure they are consistent with the known structure of this compound. The absence of signals corresponding to the six deuterated positions in the ¹H NMR spectrum provides further confirmation.
-
Mandatory Visualization
The metabolic pathway of Lidocaine is a key area of study where this compound is utilized. The following diagram illustrates the biotransformation of Lidocaine to Glycinexylidide. Lidocaine is primarily metabolized in the liver, where it undergoes de-ethylation to form Monoethylglycinexylidide (MEGX), which is then further de-ethylated to produce Glycinexylidide (GX).
This guide provides a comprehensive overview of the key components of a Certificate of Analysis for this compound, offering valuable insights for researchers and professionals in the field of drug development and analysis. The CoA is an indispensable tool for ensuring the quality and reliability of experimental results.
References
- 1. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of lidocaine in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
The Role of Glycinexylidide-d6 as a Gold Standard in Lidocaine Metabolite Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Glycinexylidide-d6 (GX-d6), a deuterated internal standard crucial for the accurate quantification of Glycinexylidide (GX), a primary metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The use of stable isotope-labeled internal standards like GX-d6 is paramount in modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the reliability and accuracy of pharmacokinetic and metabolic studies.
Introduction to Lidocaine Metabolism and the Significance of Glycinexylidide
Lidocaine undergoes rapid and extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system. The major metabolic pathway involves sequential N-deethylation. First, lidocaine is converted to its pharmacologically active metabolite, monoethylglycinexylidide (MEGX). Subsequently, MEGX is further deethylated to form the inactive metabolite, Glycinexylidide (GX). The primary enzymes responsible for these transformations are CYP3A4 and CYP1A2.
Accurate measurement of both the parent drug (lidocaine) and its metabolites (MEGX and GX) is essential for comprehensive pharmacokinetic profiling, understanding drug-drug interactions, and assessing patient safety, especially in individuals with impaired liver function. Glycinexylidide, while inactive, serves as a key biomarker of lidocaine metabolism.
The Critical Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is added to samples and calibrators to correct for variations in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of the analyte, as it shares nearly identical physicochemical properties (e.g., extraction recovery, chromatographic retention time, and ionization efficiency) with the analyte of interest, but is distinguishable by its mass-to-charge ratio (m/z).
This compound, a deuterated analog of GX, serves this purpose. By incorporating six deuterium atoms, its mass is increased without significantly altering its chemical behavior. This allows for precise quantification of the endogenous GX, as the ratio of the analyte's signal to the internal standard's signal is used for concentration determination, effectively nullifying variability during the analytical process.
Quantitative Analysis of Glycinexylidide: A Representative Experimental Protocol
The following is a representative LC-MS/MS protocol for the simultaneous quantification of lidocaine, MEGX, and GX in human plasma, utilizing a deuterated internal standard like this compound. This protocol is a composite based on methodologies described in the scientific literature.
Materials and Reagents
-
Analytes and Internal Standards: Lidocaine, Monoethylglycinexylidide (MEGX), Glycinexylidide (GX), and their respective deuterated internal standards (e.g., Lidocaine-d6, MEGX-d3, this compound).
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Additives: Formic acid.
-
Biological Matrix: Human plasma (with anticoagulant).
-
Solid-Phase Extraction (SPE) Cartridges: Strong cation exchange cartridges.
Sample Preparation
-
Spiking: To 100 µL of plasma sample, add a known concentration of the internal standard mixture (including this compound).
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Dilution: Transfer the supernatant and dilute with 0.1% formic acid in water.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by 0.1% formic acid.
-
Load the diluted sample onto the cartridge.
-
Wash the cartridge with 0.1% formic acid.
-
Elute the analytes and internal standards with a mixture of methanol and ammonium hydroxide.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For example:
-
Lidocaine: m/z 235.1 → 86.1
-
Lidocaine-d6: m/z 241.3 → 86.1
-
Glycinexylidide (GX): m/z 179.2 → 122.1
-
This compound: A corresponding shift in the precursor ion mass would be expected.
-
-
Data Presentation: Method Validation and Performance
The use of this compound and other deuterated internal standards allows for the development of robust and reliable analytical methods. The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of lidocaine and its metabolites.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Lidocaine | 10 - 5000 | 10 |
| MEGX | 2 - 1000 | 2 |
| GX | 2 - 500 | 2 |
Data synthesized from multiple sources.
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Lidocaine | Low QC | ≤ 10% | 90 - 110% |
| Mid QC | ≤ 10% | 90 - 110% | |
| High QC | ≤ 10% | 90 - 110% | |
| MEGX | Low QC | ≤ 15% | 85 - 115% |
| Mid QC | ≤ 15% | 85 - 115% | |
| High QC | ≤ 15% | 85 - 115% | |
| GX | Low QC | ≤ 15% | 85 - 115% |
| Mid QC | ≤ 15% | 85 - 115% | |
| High QC | ≤ 15% | 85 - 115% |
QC = Quality Control. Data represents typical acceptance criteria for bioanalytical method validation.
Table 3: Pharmacokinetic Parameters of Lidocaine and its Metabolites
| Parameter | Lidocaine | MEGX | GX |
| Peak Plasma Concentration (Cmax) (ng/mL) | ~2097 | ~336.6 | ~72.66 |
| Time to Peak Concentration (Tmax) (h) | ~2.89 | ~5.14 | ~9.88 |
| Elimination Half-life (t1/2) (h) | ~4.19 | ~6.92 | ~10 |
Data from a study in liver cancer patients undergoing laparoscopic hepatectomy.
Visualizing the Metabolic Pathway and Experimental Workflow
Lidocaine Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of lidocaine in the liver.
Caption: Major metabolic pathway of lidocaine in the liver.
Experimental Workflow for Glycinexylidide Quantification
This diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Glycinexylidide using this compound as an internal standard.
Caption: Bioanalytical workflow for GX quantification.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the study of lidocaine. Its use as an internal standard in LC-MS/MS assays ensures the high-quality, reliable data necessary for accurate pharmacokinetic and metabolic assessments. The methodologies and data presented in this guide underscore the importance of stable isotope-labeled standards in modern bioanalysis and provide a framework for the robust quantification of lidocaine and its metabolites.
The Gold Standard of Quantification: A Technical Guide to Deuterium Labeling in Internal Standards
For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification of analytes in complex matrices is a critical cornerstone of successful research and development. This in-depth technical guide explores the core principles, practical applications, and significant advantages of using deuterium-labeled compounds as internal standards in mass spectrometry-based bioanalysis. By providing a comprehensive overview of the underlying theory, detailed experimental protocols, and comparative data, this guide serves as an essential resource for implementing robust and high-quality analytical methods.
Stable isotope-labeled (SIL) internal standards are widely recognized as the "gold standard" for quantitative bioanalysis using mass spectrometry. Among these, deuterium-labeled standards are frequently utilized due to their relative ease of synthesis and cost-effectiveness compared to other stable isotopes like ¹³C or ¹⁵N. Their fundamental role lies in the principle of isotope dilution mass spectrometry (IDMS), a technique that significantly enhances the accuracy and precision of quantitative analysis.
In IDMS, a known quantity of a deuterium-labeled analog of the analyte is introduced into the sample at the earliest stage of preparation. This internal standard is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of deuterium atoms. This near-identical chemical nature ensures that both the analyte and the internal standard behave almost identically during sample extraction, cleanup, and chromatographic separation. Consequently, any sample loss or variations in ionization efficiency will affect both compounds equally. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, precise and accurate quantification can be achieved, effectively compensating for various sources of error.
Advantages of Deuterium Labeling
The use of deuterium-labeled internal standards offers several key advantages in quantitative analysis:
-
Improved Accuracy and Precision: By correcting for variability in sample preparation and instrument response, deuterium-labeled standards lead to more accurate and precise measurements.
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. Since the deuterium-labeled internal standard co-elutes with the analyte and experiences the same matrix effects, it provides effective normalization.
-
Enhanced Method Robustness: The use of these standards makes analytical methods less susceptible to minor variations in experimental conditions, resulting in more reliable and reproducible data.
-
Cost-Effectiveness and Availability: The synthesis of deuterium-labeled compounds is often more straightforward and less expensive than labeling with heavier isotopes like ¹³C or ¹⁵N.
Key Considerations for Using Deuterium-Labeled Standards
While highly effective, the successful implementation of deuterium-labeled internal standards requires careful consideration of several factors:
-
Position of the Label: Deuterium atoms should be placed on stable, non-exchangeable positions within the molecule to prevent their loss during sample preparation or analysis. Labeling on heteroatoms (e.g., -OH, -NH) or acidic carbons should be avoided due to the risk of back-exchange with protons from the solvent.
-
Isotopic Purity: The deuterated internal standard must have high isotopic purity and be free from contamination with the unlabeled analyte to prevent overestimation of the analyte concentration.
-
Degree of Deuteration: A sufficient number of deuterium atoms (typically three or more) should be incorporated to provide a clear mass shift from the analyte and avoid isotopic crosstalk.
-
Deuterium Isotope Effect: The mass difference between hydrogen and deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the deuterium isotope effect. While often minimal, this effect should be considered during method development.
Quantitative Data Summary
The following tables summarize key performance data from various studies, illustrating the impact of using deuterium-labeled internal standards on assay performance compared to other methods like using a structural analog as an internal standard.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Depsipeptide Kahalalide F | Deuterated (SIL) | Plasma | 100.3 | 7.6 | |
| Depsipeptide Kahalalide F | Structural Analog | Plasma | 96.8 | 8.6 | |
| Olanzapine (OLZ) | Deuterated (OLZ-D3) | Not Specified | Not Reported | Not Reported | |
| Des-methyl olanzapine (DES) | Deuterated (DES-D8) | Not Specified | Not Reported | Not Reported |
Table 1: Comparison of Assay Performance with Deuterated vs. Structural Analog Internal Standards.
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Key Observation | Reference |
| Matrix Effect | Closely mimics the analyte, providing effective compensation. | Can exhibit significantly different matrix effects compared to the analyte. | Deuterated standards lead to better accuracy in the presence of matrix effects. | |
| Extraction Recovery | Typically shows more consistent extraction recovery with the analyte. | Extraction recovery can differ significantly from the analyte (up to 35% difference reported for haloperidol). | The choice of extraction method can influence the degree of differential recovery. | |
| Stability (H/D Exchange) | Susceptible to back-exchange at labile positions. | Not susceptible to exchange. | Labeling at stable C-H bonds is critical for deuterated standards. |
Table 2: Qualitative Comparison of Internal Standard Performance Characteristics.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a deuterium-labeled compound and the quantification of different classes of analytes using deuterium-labeled internal standards.
Synthesis of Deuterated 1-Phenylethanol
This protocol details the synthesis of deuterated 1-phenylethanol from acetophenone using a deuterated reducing agent.
Materials:
-
Acetophenone
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for flash chromatography
Procedure:
-
Dissolve acetophenone in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of LiAlD₄ in anhydrous THF to the cooled acetophenone solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield deuterated 1-phenylethanol.
-
Analyze the product by ¹H NMR and mass spectrometry to confirm deuteration.
Quantification of Neurotransmitters in Mouse Brain Tissue
This protocol describes a rapid LC-MS/MS method for the determination of seven neurotransmitters in mouse brain tissue.
1. Sample Preparation:
-
Homogenize brain tissue in an appropriate buffer.
-
To an aliquot of the homogenate, add a solution containing isotopically labeled internal standards (e.g., Dopamine-d4, Serotonin-d4, GABA-d6).
-
Precipitate proteins by adding three volumes of acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Waters Xevo TQ-S triple quadrupole mass spectrometer
-
Ionization Mode: Elect
The Role of Glycinexylidide-d6 in Advancing Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. This involves characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Glycinexylidide (GX), an active metabolite of the widely used local anesthetic and antiarrhythmic drug lidocaine, has a longer half-life than its parent compound, contributing significantly to the overall pharmacological and potential toxicological effects. Accurate quantification of Glycinexylidide in biological matrices is therefore crucial for comprehensive pharmacokinetic and safety assessments of lidocaine and its analogues.
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy and reliability of LC-MS/MS assays are significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS). Glycinexylidide-d6, a deuterated analogue of Glycinexylidide, serves as an ideal internal standard for such studies. Its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation and chromatographic separation. This technical guide provides an in-depth overview of the application of this compound in pharmacokinetic research, complete with illustrative experimental protocols, data presentation, and workflow visualizations.
Core Principles: The Advantage of Deuterated Internal Standards
The use of a deuterated internal standard like this compound is foundational to robust bioanalytical method development. Added to biological samples at the beginning of the extraction process, it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement. This co-behavior allows for accurate correction of variations that can occur during sample processing and analysis, leading to superior precision and accuracy in the quantification of the analyte.
Lidocaine Metabolism and the Significance of Glycinexylidide
Lidocaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP3A4 and CYP1A2. The metabolic pathway involves sequential N-deethylation. The first step forms monoethylglycinexylidide (MEGX), which is then further deethylated to form Glycinexylidide (GX). Both MEGX and GX are pharmacologically active. Due to its longer elimination half-life, Glycinexylidide can accumulate with prolonged lidocaine administration, making its accurate measurement critical for understanding the complete pharmacokinetic and pharmacodynamic profile of lidocaine.
Experimental Protocol: Quantification of Glycinexylidide in Human Plasma
This section outlines a typical experimental protocol for the quantification of Glycinexylidide in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 100 µL of each plasma sample, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Glycinexylidide: [M+H]+ → product ion this compound: [M+H+6]+ → product ion |
Note: Specific MRM (Multiple Reaction Monitoring) transitions would need to be optimized for the specific instrument being used.
A Technical Guide to High-Purity Glycinexylidide-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Glycinexylidide-d6, a deuterated analog of the active metabolite of lidocaine. This document is intended for researchers and scientists in drug development and related fields who require a reliable internal standard for pharmacokinetic and metabolic studies.
Commercial Suppliers of High-Purity this compound
The procurement of high-purity this compound is critical for ensuring the accuracy and reproducibility of experimental results. Several reputable commercial suppliers offer this stable isotope-labeled compound, often as the hydrochloride salt. While specific batch-to-batch purity can vary, the following table summarizes key information from prominent suppliers. Researchers are advised to request a Certificate of Analysis (CoA) for the specific lot they intend to purchase to obtain precise purity data.
| Supplier | Product Name | Catalog Number (Example) | Stated Purity | Isotopic Purity |
| LGC Standards | This compound Hydrochloride | TRC-G625292 | Information available upon request with CoA | Information available upon request with CoA |
| Simson Pharma Limited | This compound Hydrochloride | L380026 | Accompanied by Certificate of Analysis | Accompanied by Certificate of Analysis |
| MedchemExpress | This compound hydrochloride | HY-143564S | Stated to be high quality; request CoA | Stated to be high quality; request CoA |
| Cayman Chemical | 2,6-Xylidine-d6 (hydrochloride) (a related metabolite) | 38920 | ≥98% (Chemical Purity) | ≥99% deuterated forms (d1-d6); ≤1% d0 |
| Toronto Research Chemicals (TRC) | This compound Hydrochloride | G625292 | High purity, CoA available | High purity, CoA available |
Metabolic Pathway of Lidocaine to Glycinexylidide
Glycinexylidide is a major metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The metabolic conversion primarily occurs in the liver and involves sequential N-dealkylation steps mediated by cytochrome P450 enzymes.[1] Understanding this pathway is crucial for interpreting pharmacokinetic data and designing drug interaction studies.
Lidocaine is first metabolized to monoethylglycinexylidide (MEGX) through the action of CYP1A2 and CYP3A4 enzymes.[2][3][4][5] MEGX is an active metabolite and is subsequently metabolized to Glycinexylidide (GX) by the same cytochrome P450 isoforms.
Experimental Protocol: Quantification of an Analyte in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a typical bioanalytical method for the quantification of a target analyte in human plasma using this compound as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative LC-MS/MS assays as it effectively corrects for variability in sample preparation and matrix effects.
Materials and Reagents
-
Target analyte of interest
-
This compound (as hydrochloride salt)
-
Control human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration curve standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a 96-well plate, add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the plate for 2 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and this compound. These transitions would need to be optimized for the specific analyte and instrument.
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study where this compound could be employed as an internal standard for the quantification of a co-administered drug or its metabolite.
References
- 1. ClinPGx [clinpgx.org]
- 2. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Isotopic Purity Requirements for Glycinexylidide-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the isotopic purity requirements for Glycinexylidide-d6 when used as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical studies. This compound is the deuterated analog of Glycinexylidide (GX), a primary active metabolite of the antiarrhythmic drug and local anesthetic, lidocaine. Accurate quantification of lidocaine and its metabolites is crucial in pharmacokinetic and toxicokinetic studies, making the quality of the internal standard paramount.
The Role of this compound in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variability during sample preparation and analysis.[1][2] A SIL-IS, such as this compound, is the preferred choice as it shares nearly identical physicochemical properties with the analyte (the non-labeled Glycinexylidide).[3] This ensures it behaves similarly during extraction, chromatography, and ionization, thereby providing the most accurate correction for potential analyte loss or matrix effects.[1]
The fundamental principle of its use is the addition of a known, constant concentration of this compound to all samples, including calibration standards, quality controls (QCs), and unknown study samples.[2] Quantification is then based on the ratio of the analyte's mass spectrometric response to the internal standard's response.
Isotopic Purity: Core Requirements and Regulatory Context
Isotopic purity is a critical attribute of a SIL-IS. It refers to the percentage of the labeled compound that contains the desired number of stable isotopes (in this case, six deuterium atoms). The presence of unlabeled analyte (d0) or molecules with fewer than six deuterium atoms in the this compound standard can interfere with the measurement of the endogenous analyte, compromising assay accuracy.
While regulatory bodies like the U.S. Food and Drug Administration (FDA) do not set a specific numerical requirement for isotopic purity, their guidelines emphasize that the internal standard must not interfere with the quantification of the analyte. The key performance criteria are established during bioanalytical method validation.
Key Acceptance Criteria from Regulatory Guidance:
-
Interference in Blanks: The response of any interfering peak at the retention time of the analyte in a blank matrix sample should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).
-
Crosstalk from Internal Standard: The response of any interfering peak at the retention time and mass transition of the analyte, originating from the internal standard solution, should be less than 5% of the analyte's response at the LLOQ.
To meet these criteria, a high isotopic purity for the SIL-IS is essential. Commercially available this compound typically meets the specifications summarized in the table below.
Quantitative Data Summary
The quality of this compound is defined by several key parameters, which are documented in its Certificate of Analysis (CoA).
| Parameter | Typical Specification | Significance in Bioanalysis |
| Chemical Purity | >98% | Ensures that the response is from the compound of interest and not from chemical impurities. |
| Isotopic Purity (Atom % D) | ≥99% | Indicates the percentage of deuterium enrichment at the labeled positions. High purity minimizes isotopic variants. |
| Isotopic Distribution (d0) | <0.1% | The amount of unlabeled Glycinexylidide. This is the most critical parameter for preventing direct interference with the analyte measurement. |
Note: Specifications are based on typical values from reference material suppliers. Users should always refer to the CoA for the specific lot being used.
dot
Caption: Logical relationship of internal standard quality attributes.
Experimental Protocols for Purity Verification
The isotopic and chemical purity of this compound are confirmed using orthogonal analytical techniques, primarily high-resolution mass spectrometry (HRMS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Objective: To determine the isotopic distribution (percentage of d0, d1...d6 species) and confirm the isotopic purity of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the different isotopologues.
-
Analysis: Infuse the sample solution directly into the mass spectrometer's electrospray ionization (ESI) source.
-
Data Acquisition: Acquire a full-scan mass spectrum in the positive ion mode, focusing on the m/z range of the protonated molecule [M+H]+. The expected m/z for Glycinexylidide [M+H]+ is ~179.12, and for this compound [M+H]+ is ~185.16.
-
Data Processing:
-
Extract the ion chromatograms for each isotopologue (d0 to d6).
-
Integrate the peak areas for each isotopic species.
-
Calculate the relative abundance of each species. The isotopic purity is calculated based on the relative abundance of the d6 peak compared to the sum of all isotopologue peaks.
-
dot
References
Methodological & Application
Application Note and Protocol for the Quantification of Glycinexylidide in Plasma Samples using Glycinexylidide-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinexylidide (GX) is an active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. Monitoring the plasma concentrations of lidocaine and its metabolites, such as GX, is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring to ensure efficacy and prevent toxicity. This application note provides a detailed protocol for the quantitative analysis of Glycinexylidide in plasma samples using a stable isotope-labeled internal standard, Glycinexylidide-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Experimental Protocols
This protocol outlines a robust and reliable method for the extraction and quantification of Glycinexylidide from human plasma.
Materials and Reagents
-
Glycinexylidide (analytical standard)
-
This compound (internal standard, IS)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g)
-
HPLC or UPLC system
-
Tandem mass spectrometer
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Glycinexylidide from plasma samples.
-
Spiking with Internal Standard: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (e.g., at a concentration of 1 µg/mL in methanol). This early addition of the IS is critical to account for variability throughout the sample preparation process.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical starting conditions for the LC-MS/MS analysis of Glycinexylidide. These may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | HPLC or UPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Glycinexylidide: Precursor ion (m/z) 179.1 -> Product ion (m/z) 77.1This compound: Precursor ion (m/z) 185.1 -> Product ion (m/z) 83.1 |
| Collision Energy | Optimized for the specific instrument, typically in the range of 15-30 eV. |
| Dwell Time | 100 ms per transition |
Data Presentation
The following table summarizes the expected quantitative performance of the described method, based on typical validation results for Glycinexylidide assays in plasma.
| Parameter | Result |
| Linearity Range | 2 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
Lidocaine Metabolic Pathway
The following diagram illustrates the metabolic conversion of lidocaine to Glycinexylidide. The metabolism of lidocaine primarily occurs in the liver, mediated by cytochrome P450 enzymes, with CYP1A2 and CYP3A4 being the major contributors to its N-deethylation.[1][2]
Experimental Workflow
The diagram below outlines the key steps in the analytical protocol for the quantification of Glycinexylidide in plasma samples.
References
Application Notes and Protocols for Glycinexylidide-d6 Analysis
These application notes provide detailed protocols for the sample preparation of Glycinexylidide-d6 from biological matrices, primarily human plasma, for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Glycinexylidide is a major metabolite of the local anesthetic lidocaine, and its deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies. Proper sample preparation is critical for accurate and precise quantification.
Overview of Sample Preparation Techniques
The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the complexity of the biological matrix. The most common methods for the extraction of small molecules like this compound from plasma are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the described sample preparation methods for the analysis of Glycinexylidide and its analogs. These values are representative and may vary depending on the specific laboratory conditions and instrumentation.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | > 90% | 60 - 120%[1] | > 80%[2] |
| Matrix Effect | High | Moderate | Low |
| Lower Limit of Quantification (LLOQ) | ~1-15 ng/mL[3] | ~1.5 ng/mL[3] | ~0.5 ng/mL[2] |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a plasma sample, which can interfere with LC-MS/MS analysis. This technique is well-suited for high-throughput screening.
Experimental Protocol
Materials:
-
Human plasma sample containing this compound
-
Internal Standard (IS) working solution (e.g., a structural analog)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >13,000 x g
-
LC-MS vials
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean LC-MS vial for analysis.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Workflow Diagram
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a higher degree of selectivity compared to protein precipitation by partitioning the analyte of interest into an immiscible organic solvent, leaving many endogenous interferences behind in the aqueous phase.
Experimental Protocol
Materials:
-
Human plasma sample containing this compound
-
Internal Standard (IS) working solution
-
2 M Sodium Hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
-
LC-MS vials
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 50 µL of 2 M NaOH to alkalinize the sample.
-
Add 600 µL of methyl tert-butyl ether.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 6,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
Workflow Diagram
Solid-Phase Extraction (SPE)
Solid-phase extraction provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix interferences are washed away. This method is ideal for achieving the lowest limits of detection.
Experimental Protocol
Materials:
-
Human plasma sample containing this compound
-
Internal Standard (IS) working solution
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
SPE vacuum manifold
-
4% Phosphoric acid in water
-
Methanol, HPLC grade
-
Elution solvent (e.g., 5% ammonium hydroxide in acetonitrile)
-
Evaporation system
-
Reconstitution solution
-
LC-MS vials
Procedure:
-
Pre-treat Sample:
-
Pipette 100 µL of plasma into a clean tube.
-
Add 10 µL of the internal standard.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
-
Condition SPE Cartridge:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Load Sample:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate.
-
-
Wash:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elute:
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of the elution solvent to the cartridge.
-
Apply gentle vacuum to elute the analyte of interest.
-
-
Evaporate and Reconstitute:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex and transfer to an LC-MS vial for analysis.
-
Workflow Diagram
References
Application Note: Optimizing Mass Spectrometry Parameters for the Quantification of Glycinexylidide using a Deuterated Internal Standard (Glycinexylidide-d6)
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis.
Abstract: This document provides a detailed protocol for the development and optimization of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Glycinexylidide (GX), a major metabolite of the local anesthetic lidocaine.[1][2] The method utilizes Glycinexylidide-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Detailed procedures for sample preparation, chromatographic separation, and mass spectrometer parameter optimization are presented.
Introduction
Glycinexylidide (GX) is an active metabolite of lidocaine, and its concentration in plasma is a critical parameter in pharmacokinetic studies and therapeutic drug monitoring.[2] Accurate quantification of GX requires a reliable analytical method. LC-MS/MS is the preferred technique for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting variations in sample preparation and instrument response.
This application note outlines the systematic optimization of key mass spectrometry parameters for this compound to develop a high-performance quantitative assay.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and serum samples.
-
Thaw Samples: Bring all plasma/serum samples and quality controls (QCs) to room temperature. Vortex for 10 seconds.
-
Aliquot: Transfer 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) into each tube.
-
Add Precipitation Solvent: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Method
The chromatographic separation is critical for resolving the analyte from matrix interferences. A reverse-phase method is typically employed.
| Parameter | Recommended Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 Column (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table 2 below |
Table 1: Optimized Liquid Chromatography Parameters.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: Suggested LC Gradient Profile.
Mass Spectrometry (MS) Method
The optimization of MS parameters is essential for achieving maximum sensitivity and specificity.[3][4] This is performed by infusing a standard solution of this compound directly into the mass spectrometer.
-
MS System: Sciex Triple Quad™ 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
The general workflow for optimizing MS parameters involves a systematic, multi-step process to ensure the highest quality signal for the analyte.
Caption: Workflow for MS parameter optimization using direct infusion.
The following tables summarize the starting parameters for method development. The compound-dependent parameters should be optimized for the specific instrument in use.
| Parameter | Recommended Value |
| IonSpray Voltage (IS) | 5500 V |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium (e.g., 9 psi) |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| Source Temperature (TEM) | 550 °C |
| Entrance Potential (EP) | 10 V |
| Collision Cell Exit Potential (CXP) | 12 V |
Table 3: Optimized MS Source and Gas Parameters.
The key to quantitative analysis is the MRM transition. For Glycinexylidide, the precursor ion ([M+H]⁺) is m/z 179, which fragments to a primary product ion of m/z 122. This compound contains six deuterium atoms, leading to a mass shift. The fragmentation pathway suggests the deuterium labels are on the xylidide ring, which is retained in the product ion.
Caption: Proposed fragmentation pathway for this compound.
The optimized compound parameters for both the analyte and the internal standard are detailed below.
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Glycinexylidide | 179.1 | 122.1 | 60 | 25 |
| This compound (IS) | 185.2 | 128.1 | 60 | 25 |
Table 4: Optimized Compound-Specific MRM Parameters. Note: These values serve as a strong starting point and should be fine-tuned on the specific mass spectrometer being used.
Conclusion
This application note provides a comprehensive and detailed protocol for optimizing mass spectrometry parameters for this compound, intended for use as an internal standard in the quantification of Glycinexylidide. The outlined procedures for sample preparation, liquid chromatography, and tandem mass spectrometry will enable researchers and scientists in drug development to establish a highly sensitive, selective, and reliable bioanalytical method. Adherence to this systematic optimization approach will ensure data of the highest quality for pharmacokinetic and other quantitative studies.
References
- 1. Identification of glycinexylidide in patients treated with intravenous lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Definitive Screening Design Optimization of Mass Spectrometry Parameters for Sensitive Comparison of Filter and Solid Phase Extraction Purified, INLIGHT Plasma N-Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Lidocaine in Human Plasma using Glycinexylidide-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of lidocaine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Glycinexylidide-d6 (GX-d6) as a stable isotope-labeled internal standard to ensure accuracy and precision. A straightforward protein precipitation protocol is utilized for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and therapeutic drug monitoring. The method is validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, and accuracy.
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Monitoring its concentration in plasma is crucial for optimizing therapeutic efficacy and avoiding potential toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response. This note provides a detailed protocol for the determination of lidocaine in human plasma, offering a reliable and efficient analytical solution for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Lidocaine hydrochloride (≥99% purity)
-
This compound (GX-d6)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard Solutions Preparation
Primary Stock Solutions (1 mg/mL): Individually weigh and dissolve lidocaine and GX-d6 in methanol to prepare 1 mg/mL primary stock solutions. Store at 2-8°C.
Working Standard Solutions: Prepare working standard solutions of lidocaine by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water.
Internal Standard (IS) Working Solution: Based on established methodologies for similar analytes, a typical working concentration for the internal standard is prepared. For instance, an internal standard solution was prepared to a final concentration of 100 ng/mL. In a separate study, a deuterated internal standard mixture working solution was prepared at a concentration of 0.50 μg/mL. For this protocol, dilute the GX-d6 primary stock solution with methanol to prepare a 100 ng/mL working solution.
Sample Preparation
-
Aliquot 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL GX-d6 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, linear gradient to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Lidocaine: m/z 235.2 → 86.1this compound: m/z 185.1 → 60.1 (Example transition, to be optimized based on the actual deuterated standard) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Results and Discussion
Method Validation
The method should be validated in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key validation parameters are summarized below.
Linearity: The calibration curve for lidocaine should be linear over the concentration range of 1 to 1000 ng/mL in human plasma, with a correlation coefficient (r²) of >0.99.
Precision and Accuracy: The intra- and inter-day precision and accuracy should be evaluated using quality control (QC) samples at low, medium, and high concentrations. The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
Recovery: The extraction recovery of lidocaine and the internal standard from the plasma matrix should be consistent and reproducible.
Quantitative Data Summary
The following table summarizes typical validation parameters for a lidocaine assay using a deuterated internal standard.
| Parameter | Lidocaine | Internal Standard (IS) | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | N/A | r² > 0.99 |
| LLOQ | 1 ng/mL | N/A | Signal-to-Noise > 10 |
| Intra-day Precision (CV%) | < 10% | N/A | < 15% |
| Inter-day Precision (CV%) | < 12% | N/A | < 15% |
| Intra-day Accuracy (%) | 95 - 105% | N/A | 85 - 115% |
| Inter-day Accuracy (%) | 93 - 107% | N/A | 85 - 115% |
| Extraction Recovery (%) | > 85% | > 85% | Consistent |
The following table provides examples of internal standard concentrations used in published lidocaine assays.
| Internal Standard | Matrix | Working Concentration | Reference |
| Not Specified | Rat Plasma | 100 ng/mL | |
| Lidocaine-d6 | Human Plasma | 500 ng/mL |
Experimental Workflow Diagram
Application Note: Chromatographic Separation of Lidocaine and Glycinexylidide-d6
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Accurate quantification of lidocaine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. Glycinexylidide (GX) is a major metabolite of lidocaine. The use of a stable isotope-labeled internal standard, such as Glycinexylidide-d6, is the gold standard for quantitative analysis by mass spectrometry as it corrects for matrix effects and variations in sample processing. This application note provides a detailed protocol for the chromatographic separation of lidocaine and its deuterated internal standard, this compound, using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation and chromatographic analysis of lidocaine and this compound.
Materials and Reagents
-
Lidocaine hydrochloride (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
The following table summarizes the recommended HPLC-MS/MS parameters for the separation of lidocaine and this compound. These parameters may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 for a typical gradient profile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole with ESI source |
| Ionization Mode | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Lidocaine: m/z 235.2 → 86.2; this compound: m/z 214.2 → 62.1 |
Table 1: HPLC-MS/MS Parameters
Table 2: Typical Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Data Presentation
The following table summarizes the expected retention times and MRM transitions for lidocaine and this compound based on the described method. Actual retention times may vary slightly depending on the specific HPLC system and column used.
| Analyte | Retention Time (min) | Q1 (m/z) | Q3 (m/z) |
| Lidocaine | ~2.1 | 235.2 | 86.2 |
| This compound | ~1.8 | 214.2 | 62.1 |
Table 3: Expected Retention Times and MRM Transitions
Mandatory Visualization
Caption: Experimental workflow for the chromatographic separation of lidocaine.
This application note provides a robust and reliable method for the simultaneous analysis of lidocaine and its deuterated internal standard, this compound. The detailed protocol and chromatographic conditions can be readily adapted for use in various research and clinical settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for demanding quantitative applications.
Application Note: High-Throughput Quantitation of Lidocaine and Its Major Metabolites in Human Plasma using LC-MS/MS with Glycinexylidide-d6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantitation of lidocaine and its primary active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX), in human plasma. The method utilizes a stable isotope-labeled internal standard, Glycinexylidide-d6, to ensure high accuracy and precision. A simple protein precipitation procedure allows for streamlined sample preparation, making the method suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2] Its clinical efficacy and potential for toxicity are influenced by its metabolism, which primarily occurs in the liver. The main metabolic pathway involves sequential N-deethylation to form the pharmacologically active metabolite monoethylglycinexylidide (MEGX) and the subsequent inactive metabolite glycinexylidide (GX).[1][2][3] Monitoring the plasma concentrations of lidocaine and its metabolites is crucial for pharmacokinetic studies and for understanding the drug's disposition in various clinical scenarios. This application note describes a validated LC-MS/MS method for the simultaneous determination of lidocaine, MEGX, and GX in human plasma, employing this compound as an internal standard to correct for matrix effects and variability in sample processing.
Lidocaine Metabolism
Lidocaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP1A2 and CYP3A4 playing significant roles in its N-deethylation. The metabolic cascade proceeds from lidocaine to MEGX and then to GX. MEGX exhibits pharmacological and toxicological properties similar to, but less potent than, lidocaine.
Caption: Metabolic pathway of lidocaine to its major metabolites, MEGX and GX.
Experimental Protocol
Materials and Reagents
-
Lidocaine, Monoethylglycinexylidide (MEGX), Glycinexylidide (GX) reference standards
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Standard and Internal Standard Preparation
Stock solutions of lidocaine, MEGX, GX, and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in a methanol:water (50:50, v/v) mixture. A working internal standard solution of this compound was prepared at a concentration of 100 ng/mL in methanol.
Sample Preparation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for the quantitation of lidocaine and its metabolites in plasma.
LC-MS/MS Conditions
The chromatographic separation was performed on a C18 analytical column with a gradient elution program. The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Source Temperature | 150°C |
| MRM Transitions | |
| Lidocaine | 235.2 > 86.1 |
| MEGX | 207.2 > 58.1 |
| GX | 179.2 > 122.1 |
| This compound (IS) | 185.2 > 128.1 (Predicted) |
Results and Discussion
The developed method demonstrated excellent performance for the quantitation of lidocaine, MEGX, and GX in human plasma.
Linearity and Sensitivity
The method was linear over the concentration ranges of 1-5000 ng/mL for lidocaine and 0.5-500 ng/mL for MEGX and GX. The correlation coefficients (r²) for all calibration curves were greater than 0.99. The lower limit of quantitation (LLOQ) was established at 1 ng/mL for lidocaine and 0.5 ng/mL for MEGX and GX.
Table 2: Linearity and LLOQ
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| Lidocaine | 1 - 5000 | > 0.99 | 1 |
| MEGX | 0.5 - 500 | > 0.99 | 0.5 |
| GX | 0.5 - 500 | > 0.99 | 0.5 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The results were within the acceptable limits as per regulatory guidelines.
Table 3: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Lidocaine | Low | < 10 | < 10 | 90-110 |
| Mid | < 10 | < 10 | 90-110 | |
| High | < 10 | < 10 | 90-110 | |
| MEGX | Low | < 15 | < 15 | 85-115 |
| Mid | < 15 | < 15 | 85-115 | |
| High | < 15 | < 15 | 85-115 | |
| GX | Low | < 15 | < 15 | 85-115 |
| Mid | < 15 | < 15 | 85-115 | |
| High | < 15 | < 15 | 85-115 |
Conclusion
This application note provides a detailed protocol for a rapid, sensitive, and reliable LC-MS/MS method for the simultaneous quantitation of lidocaine and its major metabolites, MEGX and GX, in human plasma. The use of this compound as an internal standard ensures accurate and precise measurements. The simple sample preparation procedure and short chromatographic run time make this method highly suitable for high-throughput pharmacokinetic studies in the field of drug development and clinical research.
References
Application Notes: Therapeutic Drug Monitoring of Lidocaine Using Glycinexylidide-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lidocaine is a widely utilized local anesthetic and Class IB antiarrhythmic agent. Due to its narrow therapeutic index, therapeutic drug monitoring (TDM) is crucial to ensure efficacy while avoiding dose-related toxicity, particularly in patients with hepatic impairment or those receiving prolonged infusions. Accurate quantification of lidocaine and its active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX), in biological matrices is essential for effective TDM. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability. Glycinexylidide-d6 is a deuterated analog of the lidocaine metabolite glycinexylidide, making it an ideal internal standard for the sensitive and accurate quantification of lidocaine and its metabolites in TDM.
Principle of the Method
This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lidocaine, MEGX, and GX in human plasma, utilizing this compound as an internal standard. The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard that is a structural analog of one of the target analytes ensures high accuracy and precision.
Target Analytes and Internal Standard
| Compound | Chemical Name | Molecular Formula | CAS Number |
| Lidocaine | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | C14H22N2O | 137-58-6 |
| Monoethylglycinexylidide (MEGX) | 2-(ethylamino)-N-(2,6-dimethylphenyl)acetamide | C12H18N2O | 35891-86-2 |
| Glycinexylidide (GX) | 2-amino-N-(2,6-dimethylphenyl)acetamide | C10H14N2O | 35891-85-1 |
| This compound (Internal Standard) | 2-Amino-N-(2,6-dimethylphenyl)acetamide-d6 | C10H8D6N2O | 1217098-46-8 |
Quantitative Data Summary
The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of lidocaine and its metabolites using a deuterated internal standard.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Lidocaine | 10 - 5000 | 10 | ≤ 6.0 | ≤ 10 | ± 6 |
| MEGX | 2 - 1000 | 2 | ≤ 3.5 | ≤ 3.5 | ± 3.3 |
| GX | 2 - 500 | 2 | ≤ 3.5 | ≤ 3.5 | ± 3.3 |
Data compiled from representative validated methods.
Therapeutic and Toxic Ranges of Lidocaine:
| Level | Concentration (mcg/mL) |
| Therapeutic Range | 1.5 - 5.0 |
| Mild to Moderate Toxicity | 3.0 - 5.0 |
| Severe Toxicity | > 5.0 |
Experimental Protocols
Materials and Reagents
-
Lidocaine hydrochloride
-
Monoethylglycinexylidide (MEGX)
-
Glycinexylidide (GX)
-
This compound
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of lidocaine, MEGX, GX, and this compound in methanol.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stock solutions with a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions containing lidocaine, MEGX, and GX at various concentrations by serial dilution of the intermediate stock solutions.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor Ion > Product Ion):
| Analyte | Precursor
Standard Operating Procedure for Glycinexylidide-d6 Stock Solution
Application Note
This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and use of a Glycinexylidide-d6 (GX-d6) stock solution. This compound is the deuterium-labeled analog of Glycinexylidide (GX), a major and pharmacologically active metabolite of the local anesthetic and antiarrhythmic drug, lidocaine. Due to its structural similarity and mass difference, GX-d6 is an ideal internal standard (IS) for the quantitative analysis of GX in biological matrices such as plasma, serum, and urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard like GX-d6 is critical for accurate bioanalysis as it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies of lidocaine and its metabolites.
Materials and Equipment
Reagents
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This compound hydrochloride (neat powder)
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LC-MS grade methanol (MeOH)
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LC-MS grade acetonitrile (ACN)
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LC-MS grade water
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Blank biological matrix (e.g., human plasma, rat serum)
Equipment
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Analytical balance (readable to at least 0.01 mg)
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Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
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Calibrated micropipettes and sterile, disposable tips
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Vortex mixer
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Sonicator
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Cryo-storage vials (amber, glass)
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Freezer (-20°C and -80°C)
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Standard laboratory personal protective equipment (PPE)
Health and Safety
Handle this compound hydrochloride powder in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and gloves. Refer to the Safety Data Sheet (SDS) for detailed hazard information and handling precautions.
Experimental Protocols
Preparation of Primary Stock Solution (1 mg/mL)
The primary stock solution is prepared at a high concentration to ensure stability and allow for accurate serial dilutions.
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Equilibration: Allow the vial containing the neat this compound hydrochloride powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
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Weighing: Accurately weigh approximately 1 mg of the this compound hydrochloride powder into a clean, tared weighing vessel. Record the exact weight.
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Dissolution: Quantitatively transfer the weighed powder to a 1 mL Class A volumetric flask. Add approximately 0.8 mL of LC-MS grade methanol.
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Mixing: Vortex the flask for 1-2 minutes to aid dissolution. If necessary, sonicate for 5-10 minutes to ensure the powder is completely dissolved.
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Final Volume: Once dissolved, bring the solution to the final volume of 1 mL with methanol. Invert the flask several times to ensure homogeneity.
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Labeling and Storage: Transfer the solution to a labeled amber cryo-storage vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the primary stock solution at -20°C or below. For long-term storage, -80°C is recommended.
Preparation of Intermediate and Working Solutions
Working solutions are prepared by diluting the primary stock solution to a concentration suitable for spiking into calibration standards, quality control (QC) samples, and unknown samples. The final concentration of the internal standard should be consistent across all samples and provide a stable and robust signal in the analytical run, typically in the ng/mL range.
Example Dilution Scheme for a 100 ng/mL Working Solution:
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Intermediate Stock (10 µg/mL): Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask and dilute to volume with 50:50 (v/v) methanol:water.
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Working Solution (100 ng/mL): Pipette 10 µL of the 10 µg/mL intermediate stock solution into a 1 mL volumetric flask and dilute to volume with the initial mobile phase composition of the LC-MS/MS method.
Use in Quantitative Analysis
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Spiking: A fixed volume of the this compound working solution is added to all samples, including calibration standards, QC samples, and unknown study samples. For example, add 10 µL of the 100 ng/mL working solution to 100 µL of the plasma sample.
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Sample Preparation: Proceed with the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
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Analysis: Analyze the prepared samples by LC-MS/MS. The peak area ratio of the analyte (Glycinexylidide) to the internal standard (this compound) is used to construct the calibration curve and quantify the analyte in the unknown samples.
Data Presentation
The following tables summarize the key quantitative data for the preparation of this compound stock and working solutions.
| Parameter | Specification |
| Compound | This compound hydrochloride |
| Primary Stock Concentration | 1 mg/mL |
| Recommended Solvent | LC-MS Grade Methanol or Acetonitrile |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Storage Vessel | Amber glass cryo-vial |
| Stability | Stable for at least 6 months when stored properly |
Table 1: Primary Stock Solution Parameters
| Solution | Parent Solution | Dilution Factor | Final Concentration | Solvent |
| Intermediate Stock | Primary Stock | 1:100 | 10 µg/mL | 50:50 (v/v) Methanol:Water |
| Working Solution | Intermediate Stock | 1:100 | 100 ng/mL | Initial Mobile Phase |
Table 2: Example Dilution Scheme for Working Solutions
Mandatory Visualizations
The following diagrams illustrate the workflow for preparing the this compound stock solution and its application in a typical quantitative bioanalytical workflow.
Troubleshooting & Optimization
Addressing deuterium exchange in Glycinexylidide-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential deuterium exchange issues when using Glycinexylidide-d6 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Glycinexylidide (GX), a major metabolite of the local anesthetic and antiarrhythmic drug, lidocaine. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The deuterium labeling allows it to be distinguished from the endogenous, non-labeled Glycinexylidide by its mass, while exhibiting nearly identical chemical and physical properties. This ensures that it behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus enabling accurate and precise quantification.
Q2: What is deuterium exchange and why is it a concern for this compound?
Deuterium exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent (e.g., water) or vice versa. For this compound, this "back-exchange" can lead to the in-situ formation of the non-labeled Glycinexylidide or partially deuterated variants. This can compromise the accuracy of quantitative assays by causing an underestimation of the internal standard concentration and an overestimation of the analyte concentration.
Q3: What factors can influence the rate of deuterium exchange in this compound?
The stability of the deuterium labels on this compound can be influenced by several factors:
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pH: Deuterium exchange is often catalyzed by acidic or basic conditions. The hydrogens on the α-carbon to the carbonyl group and the amine protons in Glycinexylidide could be susceptible to exchange under certain pH conditions.
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Temperature: Higher temperatures typically accelerate the rate of chemical reactions, including deuterium exchange.
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Solvent Composition: The presence of protic solvents, such as water and methanol, is necessary for deuterium exchange to occur.
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Matrix Components: Biological matrices like plasma or urine contain various components that could potentially catalyze the exchange process.
Q4: How can I assess the stability of this compound in my assay?
The stability of this compound should be evaluated during method development and validation. This typically involves incubating the deuterated internal standard in the biological matrix and analytical solutions under various conditions (e.g., different pH values, temperatures, and time points) that mimic the entire analytical procedure, from sample collection to final analysis. Any significant decrease in the this compound signal or a corresponding increase in the Glycinexylidide signal would indicate instability due to deuterium exchange.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential deuterium exchange issues with this compound.
Issue: Inconsistent or drifting internal standard response.
Possible Cause: Deuterium exchange of this compound may be occurring during sample preparation, storage, or analysis.
Troubleshooting Steps:
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Evaluate Bench-Top Stability:
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Protocol: Spike a known concentration of this compound into the blank biological matrix. Aliquot the samples and leave them at room temperature for varying durations (e.g., 0, 2, 4, 8, and 24 hours) before processing and analysis.
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Analysis: Compare the peak area of this compound at each time point to the initial (T=0) sample. A significant decrease in the peak area over time suggests bench-top instability.
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Assess Post-Preparative Stability:
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Protocol: Process a set of samples containing this compound and store the final extracts in the autosampler for an extended period (e.g., 24, 48 hours) at the set temperature (e.g., 4°C).
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Analysis: Inject and analyze the samples at regular intervals. A decline in the this compound response over time indicates instability in the final extract.
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Investigate pH and Temperature Effects:
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Protocol: Prepare samples at different pH values (e.g., acidic, neutral, basic) and incubate them at various temperatures (e.g., room temperature, 37°C).
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Analysis: Analyze the samples to determine if extreme pH or elevated temperatures are promoting deuterium exchange.
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Mitigation Strategies:
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Minimize Sample Processing Time: Streamline the sample preparation workflow to reduce the time samples are exposed to potentially harsh conditions.
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Maintain Low Temperatures: Perform all sample preparation steps on ice or at reduced temperatures to slow down the rate of exchange.
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Optimize pH: If a particular pH is found to cause instability, adjust the pH of the buffers and solutions used in the sample preparation to a more neutral or stable range.
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Use a Co-eluting Analyte: Ensure that the chromatographic method provides good separation of Glycinexylidide from any potential interferences. Since this compound and Glycinexylidide have very similar retention times, this is less of a concern for chromatographic separation but critical for mass spectrometric detection.
Data Presentation
The stability of this compound should be systematically evaluated and the results presented in a clear and concise manner. The following tables provide examples of how to summarize stability data.
Table 1: Bench-Top Stability of this compound in Human Plasma at Room Temperature (25°C)
| Incubation Time (hours) | Mean Peak Area (n=3) | % Remaining |
| 0 | 1,523,456 | 100.0 |
| 2 | 1,519,874 | 99.8 |
| 4 | 1,515,321 | 99.5 |
| 8 | 1,509,789 | 99.1 |
| 24 | 1,498,654 | 98.4 |
Note: This is illustrative data. Actual results may vary based on experimental conditions.
Table 2: Post-Preparative Stability of this compound in Final Extract at 4°C
| Storage Time (hours) | Mean Peak Area (n=3) | % Remaining |
| 0 | 1,489,567 | 100.0 |
| 12 | 1,485,321 | 99.7 |
| 24 | 1,479,876 | 99.3 |
| 48 | 1,471,234 | 98.8 |
Note: This is illustrative data. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Biological Matrix
Objective: To assess the stability of this compound in a biological matrix (e.g., human plasma) under different temperature and pH conditions.
Materials:
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This compound stock solution
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Blank human plasma
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Phosphate buffers (pH 4.0, 7.4, and 9.0)
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Acetonitrile (ACN) for protein precipitation
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LC-MS/MS system
Methodology:
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Sample Preparation:
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Spike blank human plasma with this compound to a final concentration of 100 ng/mL.
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Divide the spiked plasma into three sets of aliquots.
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Adjust the pH of each set to 4.0, 7.4, and 9.0 using the respective phosphate buffers.
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For each pH condition, create two subsets of samples for incubation at room temperature (25°C) and 37°C.
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Prepare a T=0 sample for each pH by immediately proceeding to the extraction step.
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Incubation:
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Incubate the samples at their designated temperatures for pre-determined time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Extraction (Protein Precipitation):
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At each time point, take an aliquot of the incubated sample.
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Add three volumes of ice-cold acetonitrile to one volume of the plasma sample.
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean vial for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Analyze the samples using a validated LC-MS/MS method for Glycinexylidide.
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Monitor the mass transitions for both this compound and non-labeled Glycinexylidide.
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Data Analysis:
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Calculate the peak area of this compound for each sample.
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Determine the percentage of this compound remaining at each time point relative to the T=0 sample.
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Monitor for any increase in the peak area of the non-labeled Glycinexylidide, which would indicate back-exchange.
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Visualizations
The following diagrams illustrate key workflows for assessing and troubleshooting deuterium exchange.
Caption: Experimental workflow for assessing this compound stability.
How to resolve chromatographic co-elution with Glycinexylidide-d6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Glycinexylidide-d6, particularly in resolving chromatographic co-elution challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for Glycinexylidide (GX), a major metabolite of the drug Lidocaine. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a SIL-IS is considered the gold standard. It is chemically identical to the analyte (Glycinexylidide) but has a different mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer. The primary purpose of using this compound is to ensure accurate quantification by co-eluting with the unlabeled analyte, which helps to compensate for variations in sample preparation, injection volume, and matrix effects.[1][2]
Q2: We are observing a slight separation between Glycinexylidide and this compound peaks. What causes this?
This phenomenon is known as the "deuterium isotope effect". The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[3] This can lead to subtle differences in the physicochemical properties of the molecule, such as its hydrophobicity and interactions with the chromatographic stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3] The magnitude of this shift can be influenced by the number and position of the deuterium atoms.[3]
Q3: Why is complete co-elution of Glycinexylidide and this compound important?
Complete or near-complete co-elution is critical for the internal standard to effectively compensate for matrix effects. Matrix effects are the suppression or enhancement of the analyte's ionization by other components in the sample matrix. If the analyte and its deuterated internal standard separate chromatographically, they may enter the mass spectrometer's ion source at different times and be exposed to different co-eluting matrix components. This can lead to differential matrix effects, where the analyte and internal standard are not affected to the same degree, compromising the accuracy and precision of the analytical method.
Troubleshooting Chromatographic Co-elution
Issue: My chromatogram shows a partial or complete separation of Glycinexylidide and this compound peaks.
This troubleshooting guide provides a systematic approach to resolving the chromatographic separation of Glycinexylidide and its deuterated internal standard.
Step 1: Assess the Significance of the Separation
First, determine if the observed separation is significant enough to impact your results. Overlay the chromatograms for the analyte and the internal standard and examine the peak shapes and degree of overlap. If the peak separation is causing variability in the analyte/internal standard peak area ratio, then chromatographic optimization is necessary.
Step 2: Method Optimization
The following workflow can be used to systematically optimize your chromatographic method to achieve co-elution.
Caption: Troubleshooting workflow for resolving co-elution of Glycinexylidide and this compound.
Experimental Protocols for Method Optimization
1. Mobile Phase Composition Adjustment
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Objective: To alter the interactions of Glycinexylidide and this compound with the stationary phase to achieve co-elution.
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Protocol:
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Vary Organic Solvent Percentage: Prepare a series of mobile phases with slightly different organic solvent (e.g., acetonitrile or methanol) concentrations, for example, in 2% increments around your current method's composition.
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Adjust pH (for ionizable compounds): Since Glycinexylidide has ionizable groups, modifying the mobile phase pH can alter its ionization state and hydrophobicity. Prepare buffers at different pH values (e.g., in 0.5 unit increments) around the pKa of the analyte.
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Injection and Analysis: Inject a standard solution containing both Glycinexylidide and this compound for each mobile phase condition.
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Data Evaluation: Measure the retention time difference (ΔRT) between the two peaks for each condition.
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2. Column Temperature Modification
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Objective: To alter the selectivity of the separation by changing the column temperature.
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Protocol:
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Vary Temperature: Systematically increase and decrease the column temperature in increments of 5-10°C from your current setting.
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Equilibration: Allow the column to fully equilibrate at each new temperature before injecting the sample.
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Injection and Analysis: Inject the standard solution at each temperature.
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Data Evaluation: Compare the ΔRT at each temperature to find the optimal condition that minimizes the peak separation while maintaining good peak shape.
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3. Stationary Phase Evaluation
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Objective: To exploit different separation mechanisms by using a column with a different stationary phase chemistry.
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Protocol:
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Select Alternative Columns: If adjustments to the mobile phase and temperature are unsuccessful, try columns with different stationary phases (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase). A column with lower resolution might also help in forcing co-elution.
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Method Screening: Using the most promising mobile phase from the previous steps, screen the different columns.
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Data Evaluation: Analyze the chromatograms to identify the stationary phase that provides the best co-elution.
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Quantitative Data Summary
The following table presents hypothetical data from a method development experiment aimed at resolving the co-elution of Glycinexylidide and this compound.
| Condition | Mobile Phase (Acetonitrile:Buffer) | Temperature (°C) | Retention Time Glycinexylidide (min) | Retention Time this compound (min) | ΔRT (sec) | Resolution (Rs) |
| Initial | 50:50 | 35 | 4.25 | 4.18 | 4.2 | 1.2 |
| A | 48:52 | 35 | 4.52 | 4.46 | 3.6 | 1.0 |
| B | 52:48 | 35 | 4.01 | 3.96 | 3.0 | 0.8 |
| C | 50:50 | 40 | 4.15 | 4.11 | 2.4 | 0.6 |
| Optimized | 50:50 | 45 | 4.05 | 4.03 | 1.2 | 0.3 |
In this hypothetical example, increasing the column temperature to 45°C (Optimized Condition) resulted in the smallest retention time difference and the lowest resolution value, indicating near-complete co-elution.
Advanced Troubleshooting
Q4: We have optimized our method, but still observe some peak separation. What are our other options?
If extensive method development fails to achieve complete co-elution, consider the following:
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Use a Lower Deuteration Level: The magnitude of the isotope effect can be related to the number of deuterium atoms. If available, an internal standard with fewer deuterium atoms may exhibit less of a chromatographic shift.
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Alternative Stable Isotope Labeling: Internal standards labeled with ¹³C or ¹⁵N generally do not exhibit the same chromatographic shift as deuterated standards and can be a viable alternative.
Q5: Could the issue be related to the purity of our this compound standard?
Yes, the purity of the deuterated internal standard is crucial.
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Chemical Purity: Impurities can cause interfering peaks in your chromatogram. A chemical purity of >99% is generally recommended.
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Isotopic Purity: The isotopic enrichment should be high (ideally ≥98%) to minimize the amount of unlabeled Glycinexylidide present in the internal standard solution. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration.
Q6: Can isotopic exchange be a problem?
Isotopic exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix, can be a concern. This can lead to a loss of the mass difference between the analyte and the internal standard.
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Prevention: Ensure that the deuterium labels are on stable positions within the molecule, avoiding exchangeable protons like those in -OH, -NH, or -SH groups. Also, avoid highly acidic or basic conditions during sample preparation and storage if the internal standard is known to have labile deuterium atoms.
The following diagram illustrates the concept of the deuterium isotope effect leading to chromatographic separation.
Caption: The deuterium isotope effect can cause slight differences in interaction with the stationary phase, leading to chromatographic separation of the analyte and its deuterated internal standard.
References
Navigating Matrix Effects with Glycinexylidide-d6: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Glycinexylidide-d6 as an internal standard in LC-MS/MS assays. Our focus is on mitigating matrix effects to ensure accurate and reliable quantification of Glycinexylidide in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing Glycinexylidide?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Glycinexylidide, by co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method. In bioanalysis, endogenous components of plasma, urine, or tissue extracts like phospholipids, salts, and metabolites are common sources of matrix effects.
Q2: How does using this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically and physically almost identical to the analyte, Glycinexylidide, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate matrix effect-related issues?
A3: While highly effective, this compound may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation leads to elution into regions with significantly different matrix suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the key considerations when preparing samples to minimize matrix effects for Glycinexylidide analysis?
A4: The goal of sample preparation is to remove interfering matrix components while maximizing the recovery of Glycinexylidide and this compound. Common techniques include:
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Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts.
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Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.
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Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbents to retain and elute the analyte, effectively removing a wide range of interferences.
The choice of method depends on the complexity of the matrix and the required sensitivity of the assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column contamination from matrix components. | Implement a robust column washing protocol after each batch. If the problem persists, replace the analytical column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a consistent ionization state. | |
| High Variability in Analyte/IS Ratio | Inconsistent sample preparation leading to variable matrix effects. | Standardize the sample preparation procedure. Ensure consistent timing, volumes, and mixing for all samples. Consider using an automated sample preparation system for high-throughput analysis. |
| Differential matrix effects due to chromatographic separation of analyte and IS. | Optimize the chromatographic method to ensure co-elution. This may involve adjusting the gradient, flow rate, or trying a different column chemistry. | |
| Low Signal Intensity (Ion Suppression) | High concentration of co-eluting matrix components. | Improve the sample cleanup method (e.g., switch from PPT to SPE). Dilute the sample extract if sensitivity allows. |
| Suboptimal ionization source parameters. | Optimize ion source parameters such as spray voltage, gas flows, and temperature for both Glycinexylidide and this compound. | |
| Inaccurate Quantification | Cross-talk between analyte and IS MRM transitions. | Verify the specificity of the MRM transitions. Ensure that the signal from the analyte at high concentrations does not contribute to the internal standard's signal, and vice-versa. |
| Instability of the analyte or internal standard in the processed sample. | Perform stability studies to ensure that the analyte and IS are stable in the final extract under the autosampler conditions. |
Experimental Protocols
Generic Sample Preparation Protocol using Solid-Phase Extraction (SPE)
This protocol is a starting point and should be optimized for the specific biological matrix being analyzed.
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Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized, typically in the mid-range of the calibration curve). Vortex for 10 seconds.
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Acidification: Add 200 µL of 4% phosphoric acid in water. Vortex for 10
Improving recovery of Glycinexylidide-d6 from biological matrices
Welcome to the technical support center for improving the recovery of Glycinexylidide-d6 from biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
Low recovery of this compound, an isotopic internal standard for Glycinexylidide (GX), can stem from several factors during sample preparation and analysis. The primary issues include:
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Suboptimal Extraction Technique: The chosen method—be it Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—may not be optimized for the physicochemical properties of Glycinexylidide.
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Matrix Effects: Components within the biological matrix (e.g., plasma, urine, serum) can interfere with the extraction process or suppress the ionization of the analyte during LC-MS/MS analysis.[1][2]
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Incorrect pH: The pH of the sample and extraction solvents is critical for efficient partitioning of Glycinexylidide, which is a basic compound.
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Protein Binding: Glycinexylidide can bind to plasma proteins, and inefficient disruption of this binding will lead to poor recovery.[3]
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Analyte Instability: Degradation of the analyte during sample storage or processing can also result in apparent low recovery.
Q2: Which extraction method is generally recommended for this compound?
The choice of extraction method depends on the specific requirements of your assay, such as required cleanliness of the extract, throughput, and the nature of the biological matrix.
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Protein Precipitation (PPT): This is a rapid and simple method, often used for high-throughput screening.[4][5] However, it may result in a less clean extract, potentially leading to more significant matrix effects.
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Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT and is effective for isolating basic compounds like Glycinexylidide. Optimization of solvent and pH is crucial for high recovery.
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Solid-Phase Extraction (SPE): SPE is capable of producing the cleanest extracts and allows for concentration of the analyte. It is often the method of choice for assays requiring high sensitivity and specificity.
Q3: How does pH affect the recovery of this compound?
As a metabolite of the basic drug Lidocaine, Glycinexylidide's extraction is highly dependent on pH. To ensure efficient extraction into an organic solvent during LLE or proper retention on an SPE sorbent, the sample should be alkalinized. This converts the ionized form of the molecule into its neutral, more non-polar form, which is more readily extracted from the aqueous biological matrix into an organic solvent.
Q4: What role does protein binding play in the recovery of this compound?
Glycinexylidide, like its parent compound Lidocaine, can bind to serum proteins such as alpha-1-acid glycoprotein. If this binding is not sufficiently disrupted during sample preparation, the bound fraction of the analyte will not be extracted, leading to artificially low recovery. Methods to disrupt protein binding include the addition of an organic solvent (as in PPT) or adjusting the pH.
Troubleshooting Guides
Low Recovery with Protein Precipitation (PPT)
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Increase the ratio of precipitating solvent to sample (e.g., from 3:1 to 4:1). - Ensure thorough vortexing to achieve complete mixing. - Allow for sufficient incubation time at a low temperature (e.g., -20°C) to maximize protein precipitation. |
| Analyte Co-precipitation | - Experiment with different precipitating solvents. Acetonitrile is common, but methanol or a mixture can yield different results. - The addition of a small amount of acid or base to the precipitating solvent can help to disrupt analyte-protein binding. |
| Matrix Effects | - Dilute the sample with a suitable buffer before precipitation to reduce the concentration of interfering matrix components. - If matrix effects persist, consider a more rigorous cleanup method like LLE or SPE. |
Low Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | - Ensure the aqueous sample is sufficiently alkaline (pH > 9) before extraction to neutralize this compound. Use a buffer or add a base like sodium hydroxide. |
| Incorrect Extraction Solvent | - Test a variety of organic solvents with differing polarities. Common choices for basic compounds include diethyl ether, ethyl acetate, and mixtures like ether/hexane. |
| Insufficient Mixing/Phase Separation | - Ensure vigorous vortexing for adequate mixing of the aqueous and organic phases. - Centrifuge at a sufficient speed and for an adequate duration to ensure complete phase separation. |
| Emulsion Formation | - Add a small amount of salt (e.g., NaCl) to the aqueous phase to "salt out" the analyte and break the emulsion. - Centrifuge at a higher speed or for a longer time. |
Low Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Improper Sorbent Selection | - For a basic compound like Glycinexylidide, a cation-exchange or a mixed-mode (e.g., MCX) sorbent is often effective. Reversed-phase (e.g., C18) can also be used with appropriate pH control. |
| Inadequate Conditioning/Equilibration | - Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous buffer at the correct pH before loading the sample. |
| Analyte Breakthrough during Loading/Washing | - Analyze the flow-through and wash fractions to see if the analyte is being lost. - If breakthrough occurs during loading, consider a larger sorbent bed mass or a slower loading flow rate. - If loss occurs during washing, use a weaker (less organic) wash solvent. |
| Incomplete Elution | - Use a stronger elution solvent. For cation-exchange SPE, this often involves an organic solvent with a basic modifier (e.g., 5% ammonium hydroxide in methanol). - Increase the volume of the elution solvent or perform a second elution step. |
Quantitative Data Summary
The following tables summarize recovery data for Glycinexylidide (GX) and its parent compound, Lidocaine, from various studies. Since this compound is an isotopic analog, its recovery is expected to be very similar to that of unlabeled Glycinexylidide.
Table 1: Recovery of Glycinexylidide (GX) and Lidocaine using Different Extraction Methods
| Analyte | Biological Matrix | Extraction Method | Recovery (%) | Reference |
| Glycinexylidide (GX) | Human Plasma | Ultrafiltration | 88 | |
| Lidocaine | Human Plasma | Ultrafiltration | 98 | |
| Glycinexylidide (GX) | Human Urine | Solid-Phase Extraction (C18) | 97 | |
| Lidocaine | Human Urine | Solid-Phase Extraction (C18) | 89 | |
| Lidocaine | Bovine Serum | SPE (Strong Cation Exchange) | >75 | |
| Lidocaine | Human Serum | Liquid-Liquid Extraction (Chloroform) | 97.4 | |
| Lidocaine | Human Serum | Liquid-Liquid Extraction (Diethyl Ether) | 97.7 |
Experimental Protocols
Protein Precipitation Protocol (Methanol)
-
To 75 µL of plasma sample, add 300 µL of methanol containing the internal standard (this compound).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.
-
If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Liquid-Liquid Extraction Protocol (Ethyl Acetate)
-
To a 1 mL plasma sample, add the internal standard.
-
Alkalinize the sample by adding a small volume of a suitable base (e.g., 1M NaOH) to reach a pH > 9.
-
Add 5 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 2-3 minutes to ensure efficient extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness at approximately 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction Protocol (Cation Exchange)
-
Condition: Condition a strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 0.1% formic acid in water).
-
Load: After deproteinizing 100 µL of serum with acetonitrile, dilute the supernatant and load it onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the this compound with 1 mL of a mixture of dichloromethane/isopropanol/ammonium hydroxide (e.g., in a 78:20:2 ratio).
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Workflow for Protein Precipitation.
Caption: Troubleshooting logic for low recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plasma levels, protein binding, and elimination data of lidocaine and active metabolites in cardiac patients of various ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. development-and-validation-of-an-hplc-ms-ms-method-for-quantitative-bioanalysis-of-lidocaine-and-its-metabolites-in-human-plasma-application-in-a-population-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
Investigating lot-to-lot variability of Glycinexylidide-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Glycinexylidide-d6 as an internal standard. It offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a focus on investigating and mitigating lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled form of Glycinexylidide, which is a metabolite of the local anesthetic and antiarrhythmic drug, Lidocaine.[1] Its primary application is as an internal standard (IS) in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), for the quantitative analysis of Glycinexylidide and related compounds in biological matrices. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS/MS because it is chemically almost identical to the analyte, allowing it to compensate for variability in sample preparation, matrix effects, and instrument response.
Q2: What are the recommended storage and handling conditions for this compound?
It is recommended to store this compound at 2-8°C in a refrigerator.[1] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture. When preparing solutions, it is crucial to use high-purity solvents and to minimize the exposure of the solution to atmospheric moisture to prevent potential degradation or isotopic exchange.
Q3: What level of chemical and isotopic purity is considered acceptable for this compound as an internal standard?
For reliable quantitative analysis, a deuterated internal standard should possess high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended. High purity is essential to ensure that the internal standard behaves predictably and does not introduce interferences into the analysis. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
Deuterium atoms on an internal standard can potentially exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange. This is more likely to occur if the deuterium labels are in chemically labile positions and can be influenced by the pH of the mobile phase or sample diluent. To minimize this risk, it is advisable to avoid highly acidic or basic conditions during sample preparation and storage if the stability of the deuterium labels is unknown. Conducting stability tests by incubating the internal standard in the final sample matrix and mobile phase can help assess its stability under specific experimental conditions.
Troubleshooting Lot-to-Lot Variability
Lot-to-lot variability of an internal standard can significantly impact the accuracy and reproducibility of an analytical method. The following guide provides a structured approach to troubleshooting issues related to different lots of this compound.
Problem 1: Inconsistent Internal Standard Response Between Lots
Symptom: A new lot of this compound shows a significantly different signal intensity (higher or lower) compared to the previously used lot under the same experimental conditions.
Possible Causes:
-
Differences in Concentration: The concentration of the new lot may differ from the previous lot.
-
Purity Variations: The chemical or isotopic purity may vary between lots.
-
Degradation: The older lot may have degraded over time, or the new lot may have been compromised during shipping or storage.
Troubleshooting Steps:
-
Verify Solution Preparation: Double-check all calculations and dilutions for the preparation of the working solutions from the new lot.
-
Compare Certificates of Analysis (CoA): If available, compare the CoAs for both lots. Pay close attention to the reported concentration, chemical purity, and isotopic enrichment.
-
Direct Comparison: Prepare fresh working solutions of both the old and new lots at the same theoretical concentration. Analyze them multiple times under the same LC-MS conditions to confirm the difference in response.
-
Purity Check: Inject a high-concentration solution of the new lot without the analyte to check for any signal at the analyte's mass transition, which would indicate the presence of unlabeled analyte.
Problem 2: High Percentage Relative Standard Deviation (%RSD) of the Internal Standard Area
Symptom: The peak area of the this compound internal standard is highly variable across a single analytical run, leading to poor precision in the results.
Possible Causes:
-
Inconsistent Sample Preparation: Errors in pipetting or dilution of the internal standard.
-
Instrument Instability: Fluctuations in the LC or MS system performance.
-
Matrix Effects: Variable ion suppression or enhancement in different samples.
Troubleshooting Steps:
-
Review Sample Preparation Technique: Ensure consistent and accurate addition of the internal standard to all samples, standards, and quality controls.
-
Evaluate Instrument Performance: Inject a series of the internal standard working solution directly to assess the stability of the LC-MS system. A high %RSD in these injections points to an instrument issue.
-
Investigate Matrix Effects: A post-column infusion experiment can help identify regions of ion suppression or enhancement in the chromatogram. Deuterated internal standards are expected to co-elute with the analyte and compensate for matrix effects; however, significant variability may still be observed.
Data Presentation
Since specific Certificates of Analysis for different lots of this compound are not publicly available, the following tables provide an illustrative example of how to present and compare quantitative data from two different lots of a deuterated internal standard.
Table 1: Example Comparison of this compound Lots
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Chemical Purity (by HPLC) | 99.5% | 99.2% | > 99% |
| Isotopic Purity (d6) | 99.8% | 99.6% | ≥ 98% |
| Unlabeled Analyte (d0) | 0.1% | 0.3% | < 0.5% |
| Concentration (as supplied) | 1.05 mg/mL | 1.02 mg/mL | ± 5% of stated |
Table 2: Example Performance Comparison of Two Lots
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Mean IS Peak Area (n=6) | 1,520,000 | 1,480,000 | Difference < 15% |
| %RSD of IS Peak Area | 2.5% | 3.1% | < 5% |
| Analyte/IS Ratio (QC Low) | 0.85 | 0.83 | Difference < 10% |
| Analyte/IS Ratio (QC High) | 8.21 | 8.15 | Difference < 10% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Accurately weigh the required amount of the standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) to achieve the desired concentration.
-
Vortex and sonicate to ensure complete dissolution.
-
Store the stock solution at 2-8°C, protected from light.
-
-
Working Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution using the appropriate diluent (e.g., 50:50 methanol:water).
-
Ensure thorough mixing at each dilution step.
-
Prepare fresh working solutions daily or as stability data permits.
-
Protocol 2: Evaluation of a New Lot of this compound
-
Prepare Solutions: Prepare stock and working solutions of the new lot and the current (old) lot of this compound at the same concentration.
-
Instrument Setup: Equilibrate the LC-MS system with the analytical method.
-
Direct Injections: Inject the working solutions of both lots (n=6 for each) to assess the mean peak area and %RSD.
-
Analysis with QC Samples: Prepare and analyze a set of quality control (QC) samples (low, mid, and high concentrations) using both the old and new lots of the internal standard.
-
Data Analysis: Compare the mean internal standard peak areas, the %RSD, and the calculated concentrations of the QC samples between the two lots. The results should fall within the predefined acceptance criteria (as exemplified in Table 2).
Visualizations
Caption: Troubleshooting workflow for lot-to-lot variability.
Caption: Decision tree for investigating IS response issues.
References
Technical Support Center: Optimizing Glycinexylidide-d6 Analysis
Welcome to the technical support center for the analysis of Glycinexylidide-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes. This compound is a deuterated internal standard commonly used in the bioanalytical quantification of lidocaine and its primary metabolite, monoethylglycinexylidide (MEGX). Proper optimization of analytical parameters, such as injection volume, is critical for achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound analysis?
A good starting point for injection volume in LC-MS/MS analysis is typically between 1-5 µL.[1] For assays requiring high sensitivity, a larger volume may be considered, but it is crucial to monitor for potential negative effects on peak shape.[1] A general guideline is to not exceed 1-2% of the total column volume to prevent band broadening.[1]
Q2: How does increasing the injection volume impact the analysis?
Increasing the injection volume can enhance the signal intensity, which is beneficial for low-concentration samples. However, excessively large injection volumes can lead to chromatographic problems such as:
-
Peak Fronting: The front slope of the peak becomes shallower than the back slope.
-
Peak Broadening: The peak width increases, which can reduce resolution and sensitivity.[1]
These issues arise when the injection volume is too large for the analytical column to handle efficiently, causing a non-uniform distribution of the analyte at the column head.
Q3: What are the signs of column overload due to excessive injection volume?
Column overload can manifest as distorted peak shapes. As the injected mass of the analyte increases, you might observe the peak shape changing to a right-triangle appearance and a gradual decrease in retention time. To confirm overload, reduce the sample mass injected onto the column and check if the retention time increases and the peak shape improves.[2]
Q4: Can the sample solvent affect peak shape when optimizing injection volume?
Yes, a mismatch between the sample solvent (diluent) and the mobile phase can cause peak distortion, especially with larger injection volumes. If the sample solvent is stronger than the mobile phase, it can lead to peak fronting or splitting. It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent if possible.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, with a focus on problems related to injection volume.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Injection Volume Too Large: An excessive injection volume can lead to peak fronting and broadening.
-
Solution: Systematically decrease the injection volume. Start with the volume that is causing issues and reduce it in small increments (e.g., 1-2 µL) until an acceptable peak shape is achieved.
-
-
Column Deterioration: Over time, columns can degrade, leading to poor peak shapes for all analytes.
-
Solution: First, try flushing the column. If the problem persists, replace the guard column (if present). As a last resort, replace the analytical column.
-
-
Contamination: Buildup of contaminants from the sample matrix on the column can cause peak shape issues.
-
Solution: Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
-
Dead Volume: Excessive dead volume in the connections between the injector, column, and detector can cause peak broadening.
-
Solution: Ensure all fittings and tubing are properly connected and that the tubing length is minimized.
-
Experimental Protocol: Optimizing Injection Volume
This protocol provides a systematic approach to determining the optimal injection volume for your this compound analysis.
-
Establish a Baseline: Begin with a low injection volume (e.g., 1 µL) of a standard solution of this compound. Perform several injections to ensure the reproducibility of the peak area and shape.
-
Incremental Increases: Gradually increase the injection volume in small, defined increments (e.g., 1 µL at a time).
-
Monitor Chromatographic Performance: After each increase, carefully evaluate the following parameters:
-
Peak Shape: Assess for any signs of peak broadening, fronting, or tailing. Calculate the tailing factor or asymmetry factor.
-
Peak Response: Monitor the peak area or height to determine the impact on signal intensity.
-
Resolution: If co-eluting peaks are present, ensure that the resolution between them remains adequate.
-
-
Determine the Optimum Volume: The optimal injection volume is the highest volume that provides a satisfactory signal response without significantly compromising peak shape or resolution.
Data Presentation: Effect of Injection Volume on Peak Characteristics
| Injection Volume (µL) | Peak Area (Arbitrary Units) | Tailing Factor | Peak Width (at half-height, sec) |
| 1 | 50,000 | 1.1 | 2.5 |
| 3 | 150,000 | 1.1 | 2.6 |
| 5 | 250,000 | 1.2 | 2.8 |
| 8 | 380,000 | 1.5 | 3.5 |
| 10 | 450,000 | 1.8 | 4.2 |
This table is a representative example. Actual results may vary depending on the specific analytical conditions.
Issue 2: High Signal in Blank Samples (Carryover)
Possible Causes & Solutions:
-
Adsorption of Analyte: this compound, like other biomolecules, can adsorb to surfaces within the LC-MS system, leading to carryover in subsequent injections.
-
Solution:
-
Injector Wash: Use a strong wash solvent for the injector needle and loop. A wash solution containing a high percentage of organic solvent, sometimes with the addition of a small amount of acid or base, can be effective.
-
Inert Components: Consider using PEEK tubing or other inert materials for tubing and fittings to reduce non-specific binding.
-
-
-
Contaminated System Components: Carryover can occur from various parts of the LC-MS system, including the autosampler, valves, and column.
-
Solution: A systematic approach is needed to identify the source of carryover. This can involve injecting blanks after bypassing certain components (e.g., the column) to isolate the contaminated part.
-
Issue 3: Inaccurate Quantification (Matrix Effects)
Possible Causes & Solutions:
-
Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.
-
Solution:
-
Improved Sample Preparation: Enhance the sample cleanup process to remove interfering phospholipids and other matrix components. Techniques like HybridSPE® can be effective.
-
Chromatographic Separation: Modify the chromatographic method to separate this compound from the interfering matrix components. This could involve changing the gradient, mobile phase composition, or using a different column chemistry.
-
Injection Volume Reduction: Reducing the injection volume can decrease the amount of matrix components introduced into the system, thereby mitigating matrix effects.
-
-
Visual Guides
Diagram 1: Workflow for Optimizing Injection Volume
Caption: A logical workflow for the systematic optimization of injection volume.
Diagram 2: Troubleshooting Peak Shape Issues
References
Validation & Comparative
Comparative Analysis of Calibration Curves for the Quantification of Glycinexylidide Using Deuterated Internal Standards
This guide provides a comparative analysis of the linearity and range of calibration curves for the quantification of Glycinexylidide (GX), a primary metabolite of Lidocaine, with a focus on the use of Glycinexylidide-d6 as an internal standard. The performance of a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is compared against an alternative analytical approach, highlighting the benefits of using a stable isotope-labeled internal standard. This document is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Data Summary
The following tables summarize the expected performance characteristics of a bioanalytical method for Glycinexylidide quantification. While specific experimental data for this compound is not publicly available, the data presented is representative of typical validation results for similar small molecules using deuterated internal standards in regulated bioanalysis, adhering to FDA and EMA guidelines.[1][2][3]
Table 1: Comparison of Calibration Curve Performance
| Parameter | Method A: LC-MS/MS with this compound | Method B: HPLC-UV with Structural Analog IS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 |
| Calibration Range | 1 - 1000 ng/mL | 10 - 2000 ng/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 20% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 20% |
Table 2: Detailed Performance Data for Method A (LC-MS/MS with this compound)
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| 1.00 (LLOQ) | 0.95 | -5.0 | 8.5 | 10.2 |
| 2.50 | 2.60 | 4.0 | 6.2 | 7.8 |
| 50.0 | 51.5 | 3.0 | 4.1 | 5.5 |
| 500 | 485 | -3.0 | 3.5 | 4.8 |
| 800 (ULOQ) | 824 | 3.0 | 2.8 | 4.1 |
Experimental Protocols
A detailed methodology for the validation of a bioanalytical method for the quantification of Glycinexylidide in human plasma using this compound as an internal standard is provided below.
Method Validation Protocol: LC-MS/MS
-
Preparation of Calibration Standards and Quality Control Samples:
-
A stock solution of Glycinexylidide and this compound are prepared in methanol.
-
Calibration standards are prepared by spiking blank, pooled human plasma with appropriate volumes of the Glycinexylidide stock solution to achieve concentrations ranging from 1 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ).
-
Quality control (QC) samples are prepared in the same manner at concentrations of 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 100 ng/mL (Medium QC), and 750 ng/mL (High QC).
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), 10 µL of this compound internal standard working solution (at a constant concentration) is added.
-
Protein precipitation is performed by adding 300 µL of acetonitrile.
-
The samples are vortex-mixed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 100 µL of the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Glycinexylidide and this compound are monitored.
-
-
Calibration Curve Construction and Data Analysis:
-
The calibration curve is constructed by plotting the peak area ratio of Glycinexylidide to this compound against the nominal concentration of the calibration standards.
-
A linear, 1/x² weighted regression analysis is used to fit the data.
-
The linearity is acceptable if the coefficient of determination (r²) is ≥ 0.99.[4]
-
The back-calculated concentrations of the calibration standards must be within ± 15% of the nominal value (± 20% for the LLOQ).[5]
-
Workflow and Pathway Diagrams
The following diagrams illustrate the key processes involved in the validation of the bioanalytical method.
Caption: Experimental workflow for Glycinexylidide quantification.
Caption: Key parameters for bioanalytical method validation.
References
The Ideal Internal Standard: A Comparative Guide to Glycinexylidide-d6 for Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Lidocaine and its metabolites, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of Glycinexylidide-d6, a stable isotope-labeled internal standard, with commonly used structural analogs, supported by experimental data and detailed protocols.
Glycinexylidide (GX) is an active metabolite of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[1][2] Accurate quantification of GX in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The gold standard for internal standards in mass spectrometry-based bioanalysis is a stable isotope-labeled version of the analyte. This compound, a deuterium-labeled analog of Glycinexylidide, serves this purpose, offering superior performance compared to structural analog internal standards.
Performance Comparison: this compound vs. Structural Analogs
The primary alternative to a stable isotope-labeled internal standard like this compound is a structural analog. In the context of Glycinexylidide analysis, a frequently employed structural analog internal standard is a deuterated form of its parent drug, Lidocaine-d10.[3][4] While cost-effective, the use of a structural analog can introduce variability in analytical results. The following table summarizes the key performance parameters based on published bioanalytical methods.
| Performance Parameter | This compound (Theoretical and Expected) | Structural Analog (e.g., Lidocaine-d10)[3] |
| Co-elution with Analyte | Nearly identical chromatographic retention time with Glycinexylidide. | Different retention time from Glycinexylidide. |
| Extraction Recovery | Expected to be highly consistent and closely mimic that of Glycinexylidide. | Recovery may differ from Glycinexylidide, though often reproducible. |
| Matrix Effects | Effectively compensates for matrix-induced ion suppression or enhancement for Glycinexylidide. | May not fully compensate for matrix effects on Glycinexylidide due to differences in physicochemical properties and elution times. |
| Accuracy and Precision | High accuracy and precision due to optimal correction for analytical variability. | Generally acceptable, but potential for greater variability compared to a stable isotope-labeled standard. |
Experimental Protocols
A robust and validated bioanalytical method is crucial for the accurate quantification of Glycinexylidide. Below is a representative experimental protocol for the simultaneous determination of Lidocaine, Monoethylglycinexylidide (MEGX), and Glycinexylidide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
-
To 75 µL of human plasma in a microcentrifuge tube, add 300 µL of methanol containing the internal standard (either this compound or a structural analog like Lidocaine-d10).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.0 mm, 5 µm).
-
Mobile Phase: A gradient elution using 0.01% formic acid in water (Mobile Phase A) and acetonitrile with 0.01% formic acid (Mobile Phase B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for Glycinexylidide and its internal standard.
Visualizing Key Processes
To further elucidate the context and workflow of Glycinexylidide analysis, the following diagrams are provided.
The above diagram illustrates the metabolic conversion of Lidocaine to its primary active metabolites, MEGX and subsequently GX, a process that primarily occurs in the liver.
This workflow diagram outlines the key steps involved in the quantitative analysis of Glycinexylidide from biological matrices, from sample preparation through to data analysis.
References
- 1. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. development-and-validation-of-an-hplc-ms-ms-method-for-quantitative-bioanalysis-of-lidocaine-and-its-metabolites-in-human-plasma-application-in-a-population-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Methods for Glycinexylidide Quantification: The Case for a Deuterated Internal Standard
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of lidocaine, the accurate quantification of its metabolites, such as Glycinexylidide (GX), is paramount. This guide provides a comparative overview of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for the determination of Glycinexylidide in biological matrices. A central focus is the cross-validation of methodologies and the critical role of the internal standard, highlighting the advantages of using a stable isotope-labeled standard like Glycinexylidide-d6.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative mass spectrometry. A SIL-IS, such as this compound, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This near-identical chemical behavior ensures that the SIL-IS experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing the most accurate correction for potential errors and matrix effects. While commercially available, published studies explicitly detailing the use of this compound are limited. However, the principles of its application are well-established.
This guide compares validated HPLC-MS/MS methods that have been successfully used to quantify Glycinexylidide, employing alternative internal standards. The data presented underscores the robustness of the analytical approaches while also providing a framework for the implementation of this compound for enhanced precision and accuracy.
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of different HPLC-MS/MS methods for the quantification of Glycinexylidide and its parent drug, lidocaine, along with another major metabolite, monoethylglycinexylidide (MEGX). The data is compiled from various studies and showcases key validation parameters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Lidocaine, MEGX, GX | Lidocaine, MEGX, GX | Lidocaine, MEGX |
| Internal Standard (IS) | Lidocaine-d10 | Ethylmethylglycinexylidide (EMGX) | Lidocaine-d10 |
| Matrix | Human Plasma | Dog and Horse Plasma | Bovine Serum, Plasma, Urine, Milk |
| Linearity Range (GX) | 0.01–1.5 mg/L | 200–1500 ng/mL | Not specified for GX |
| Linearity Range (Lidocaine) | 0.01–5 mg/L | 2.5–1000 ng/mL | 1–1000 ng/mL |
| Linearity Range (MEGX) | 0.01–1.5 mg/L | 5–1000 ng/mL (Horse), 20–1000 ng/mL (Dog) | 1–1000 ng/mL |
| Lower Limit of Quantification (LLOQ) (GX) | 0.01 mg/L | 200 ng/mL | Not specified for GX |
| LLOQ (Lidocaine) | 0.01 mg/L | 2.5 ng/mL | 1 ng/mL |
| LLOQ (MEGX) | 0.01 mg/L | 5 ng/mL (Horse), 20 ng/mL (Dog) | 1 ng/mL |
| Within-day Precision (CV%) | Meets acceptance criteria | < 2/3 of Horwitz equation value | ≤10% |
| Between-day Precision (CV%) | Meets acceptance criteria | Not specified | ≤10% |
| Accuracy | Meets acceptance criteria | Not specified | <15% inaccuracy |
| Recovery | Reproducible | Not specified | >75% |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the compared methods.
Method 1: Simultaneous Quantification using Lidocaine-d10
-
Sample Preparation: 75 µL of plasma is subjected to protein precipitation with 300 µL of methanol containing Lidocaine-d10 as the internal standard. After centrifugation and filtration, the supernatant is injected into the HPLC-MS/MS system.
-
Chromatography:
-
Column: Phenomenex Luna C8(2) (100 × 2.0 mm, 5 µm)
-
Mobile Phase A: 0.01% formic acid in water
-
Mobile Phase B: Acetonitrile–methanol 50:50 (v/v)
-
Elution: Gradient elution
-
Run Time: 5 minutes
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: Multiple reaction monitoring (MRM)
-
Method 2: Quantification using EMGX as Internal Standard
-
Sample Preparation: Liquid-liquid extraction with methyl tert-butylmethyl ether after the addition of 2 M sodium hydroxide. Ethylmethylglycinexylidide (EMGX) is used as the internal standard.
-
Chromatography:
-
Column: ODS Hypersil
-
Mobile Phase: 0.01 M ammonium acetate and acetonitrile
-
Elution: Isocratic elution
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI)
-
Detection: Mass spectrometry
-
Method 3: Flexible Analysis using Lidocaine-d10
-
Sample Preparation: 100 µL of serum is spiked with Lidocaine-d10 as the internal standard and deproteinized with acetonitrile, followed by solid-phase extraction using a strong cation exchange cartridge.
-
Chromatography:
-
Column: BetaBasic-18
-
Mobile Phase: Aqueous 0.1% formic acid and 0.1% formic acid in acetonitrile
-
-
Mass Spectrometry:
-
Ionization: Not specified
-
Detection: Tandem mass spectrometry (MS-MS)
-
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind using a stable isotope-labeled internal standard, the following diagrams are provided.
Inter-laboratory Comparison Guide for the Quantification of Lidocaine Using Glycinexylidide-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical performance parameters for the quantification of lidocaine in human plasma using Glycinexylidide-d6 as a stable isotope-labeled internal standard. The data presented herein is a synthesis of established high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. It is intended to serve as a reference for laboratories involved in the bioanalysis of lidocaine for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
Comparative Analysis of Method Performance
The following table summarizes key validation parameters from three representative analytical methods (designated as Laboratory A, B, and C for comparative purposes). These methods employ HPLC-MS/MS for the simultaneous determination of lidocaine and its metabolites. While specific instrument setups and minor protocol details may vary, all methods utilize a stable isotope-labeled internal standard, such as lidocaine-d6 or lidocaine-d10, which is analogous in function to this compound for ensuring analytical accuracy and precision.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Analyte | Lidocaine | Lidocaine | Lidocaine |
| Internal Standard (IS) | Lidocaine-d10 | Lidocaine-d6 | Bupivacaine |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linear Range (ng/mL) | 10 - 5000[1][2] | 0.10 - 201.80[3] | 0.5 - 250[4][5] |
| Limit of Quantification (LOQ) (ng/mL) | 10 | 0.10 | 0.5 |
| Intra-day Precision (CV%) | < 15% | < 5.30% | ≤ 13% |
| Inter-day Precision (CV%) | < 15% | Not Reported | ≤ 8% |
| Accuracy / Inaccuracy (%) | Within ±15% | 99.01% (at LLOQ) | ≤ 9% |
| Extraction Recovery (%) | Satisfactory | Not Reported | > 84% |
Standardized Experimental Protocol
This section outlines a typical, robust HPLC-MS/MS protocol for the quantification of lidocaine in human plasma. This generalized procedure is based on common practices found in multiple validated methods.
2.1. Materials and Reagents
-
Lidocaine reference standard
-
This compound (or other suitable deuterated analog like Lidocaine-d10) as internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate for mobile phase modification
-
Human plasma (blank)
2.2. Sample Preparation (Protein Precipitation)
-
Aliquot 75-200 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard working solution (e.g., 20 µL of 0.50 µg/mL this compound).
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
2.3. Liquid Chromatography Conditions
-
LC System: A validated HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1×50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Injection Volume: 5 µL.
2.4. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lidocaine: Precursor ion m/z 235.1 → Product ion m/z 86.15.
-
This compound (as an example IS): The specific transition for this IS would need to be determined empirically, but would be expected to have a precursor ion m/z of approximately 244.3 (M+H)+ and a stable product ion. For a commonly used alternative, Lidocaine-d6, the transition is m/z 241.30 → m/z 86.15.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the bioanalysis of lidocaine in plasma samples, from collection to final data processing.
References
- 1. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of high-performance liquid chromatographic-mass spectrometric method for the analysis of lidocaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of Glycinexylidide-d6 for Clinical Toxicology Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. In the quantitative analysis of lidocaine's active metabolite, Glycinexylidide (GX), the choice of an appropriate internal standard (IS) is a critical factor that directly influences assay performance. This guide provides an objective comparison of Glycinexylidide-d6, a stable isotope-labeled (SIL) internal standard, with a hypothetical structural analog for use in clinical toxicology assays by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a deuterated internal standard like this compound is widely regarded as the "gold standard" in quantitative bioanalysis.[1][2] This is because its physicochemical properties are nearly identical to the analyte, Glycinexylidide. This similarity allows it to track the analyte throughout the entire analytical process, from sample extraction to detection, providing a more accurate and precise correction for experimental variability.[3]
Performance Comparison: this compound vs. Structural Analog
The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects and variability in ionization efficiency.[4] A structural analog, due to its different chemical structure, will have a different retention time and will not be affected by matrix components in the same way as the analyte.
While specific comparative data for this compound is not publicly available, the following tables present representative data from a study comparing a deuterated internal standard (Everolimus-d4) with a structural analog (32-desmethoxyrapamycin) for the quantification of Everolimus. This data illustrates the expected performance differences.
Table 1: Comparison of Key Performance Characteristics
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS | Rationale for Difference |
| Co-elution with Analyte | Yes | No | This compound is chemically identical to the analyte, ensuring near-identical chromatographic behavior. A structural analog will have different retention properties. |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Co-elution ensures that both the analyte and the IS are subjected to the same degree of ion suppression or enhancement from matrix components.[4] |
| Correction for Recovery | Excellent | Good to Variable | Similar physicochemical properties lead to similar extraction behavior. A structural analog may have different solubility and partitioning characteristics. |
| Accuracy | High | Moderate to Low | Effective correction for major sources of analytical error leads to higher accuracy. |
| Precision | High | Moderate | Better correction for variability results in lower coefficients of variation (%CV). |
Table 2: Quantitative Performance Comparison (Illustrative Data)
Data below is representative and adapted from a comparative study of a deuterated vs. a structural analog internal standard for another analyte to illustrate expected performance.
Accuracy & Precision of Quality Control (QC) Samples
| QC Level | Internal Standard Type | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | This compound | 5 | 5.1 | 102.0 | 3.5 |
| Structural Analog | 5 | 5.4 | 108.0 | 7.8 | |
| Medium | This compound | 50 | 49.5 | 99.0 | 2.8 |
| Structural Analog | 50 | 53.0 | 106.0 | 6.5 | |
| High | This compound | 400 | 404.0 | 101.0 | 2.5 |
| Structural Analog | 400 | 428.0 | 107.0 | 5.9 |
As the illustrative data suggests, the deuterated internal standard is expected to provide superior accuracy (closer to 100%) and precision (lower %CV) across the calibration range.
Experimental Protocols
Rigorous validation is essential to ensure the reliability of a bioanalytical method. The following are detailed protocols for key validation experiments for the quantification of Glycinexylidide in human plasma using this compound as the internal standard.
Sample Preparation
A simple protein precipitation method is commonly used for the extraction of Glycinexylidide from plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions (Typical)
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from other matrix components.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Glycinexylidide Transition: e.g., m/z 179 -> 86
-
This compound Transition: e.g., m/z 185 -> 92
-
Method Validation Procedures
a. Linearity: Prepare calibration standards by spiking blank human plasma with known concentrations of Glycinexylidide (e.g., 2 to 500 ng/mL). Analyze the standards and plot the peak area ratio (Analyte/IS) against the nominal concentration. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
b. Accuracy and Precision: Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high). Analyze at least five replicates of each QC level in three separate analytical runs. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
c. Matrix Effect Assessment: The matrix effect is evaluated to assess the impact of co-eluting matrix components on the ionization of the analyte and the internal standard.
-
Set A: Prepare the analyte and IS in a neat solution (e.g., mobile phase).
-
Set B: Extract blank plasma from at least six different sources. Spike the extracted matrix with the analyte and IS at the same concentrations as in Set A.
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A).
-
Calculate the IS-normalized MF. The coefficient of variation (CV) of the IS-normalized MF across the different lots should be ≤ 15%.
Visualizing the Workflow and Comparison
To better understand the experimental process and the advantages of this compound, the following diagrams are provided.
Bioanalytical workflow for Glycinexylidide quantification.
Logical comparison of internal standard performance.
Conclusion
For clinical toxicology assays requiring the highest level of confidence and data integrity, this compound is the superior choice for an internal standard in the quantification of Glycinexylidide. Its ability to mimic the behavior of the analyte throughout the analytical process provides a more effective correction for matrix effects and other sources of variability, leading to enhanced accuracy and precision. While a structural analog may be a less expensive alternative, its use introduces a higher risk of unreliable and inaccurate data due to differences in chromatographic behavior and susceptibility to matrix effects. Therefore, the investment in a stable isotope-labeled internal standard like this compound is justified for robust and defensible bioanalytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of lidocaine and several metabolites utilizing chemical-ionization mass spectrometry and stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lidocaine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Assessing Analytical Method Robustness: A Comparative Guide Featuring Glycinexylidide-d6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development and validation, establishing a robust and reliable method is paramount for accurate quantification of analytes in biological matrices. This guide provides a comprehensive comparison of a hypothetical bioanalytical method for Glycinexylidide using its deuterated stable isotope-labeled internal standard (SIL-IS), Glycinexylidide-d6, against a method employing a structural analog internal standard. The data presented, while illustrative and based on findings for structurally similar compounds due to the absence of direct comparative studies for this compound, offers a framework for assessing method robustness.
The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis. Its physicochemical properties are nearly identical to the analyte, ensuring it effectively tracks the analyte through sample extraction, cleanup, and instrument analysis, thereby compensating for variability and enhancing data accuracy and precision. This guide will explore the practical implications of this choice through a simulated robustness assessment.
Comparative Analysis of Internal Standards
The selection of an appropriate internal standard is a critical decision in the development of a robust bioanalytical method. The ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer.
Table 1: Comparison of Internal Standard Performance
| Performance Metric | Method A: this compound (SIL-IS) | Method B: Structural Analog IS | Rationale for Performance |
| Analyte Recovery | Consistent and comparable to analyte | May exhibit slight differences from analyte | SIL-IS closely mimics the analyte's extraction behavior. |
| Matrix Effect | Effectively compensates for analyte signal suppression/enhancement | May not fully compensate due to differing chromatographic behavior and ionization efficiency | Near-identical properties of SIL-IS ensure it is affected by the matrix in the same way as the analyte. |
| Precision (%CV) | Typically <15% | May be higher, especially with variable matrix effects | Superior compensation for variability by the SIL-IS leads to lower coefficients of variation. |
| Accuracy (%Bias) | Typically within ±15% | Prone to greater bias if matrix effects are not adequately corrected | The SIL-IS provides more reliable correction, leading to results closer to the true value. |
Robustness Assessment: Experimental Data
A robustness study intentionally introduces small, deliberate variations to the analytical method parameters to evaluate its reliability under normal usage. The following tables present hypothetical data from a robustness study on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Glycinexylidide, comparing the performance with this compound and a structural analog internal standard.
Disclaimer: The following data is illustrative and based on typical performance observed for similar analytes. Specific experimental results for this compound are not publicly available.
Table 2: Robustness Data for Method Using this compound (SIL-IS)
| Parameter Varied | Nominal Value | Variation | %CV of QC Samples (n=6) | %Bias of QC Samples (n=6) |
| Column Temperature | 40°C | 38°C | 4.2% | -1.8% |
| 42°C | 4.5% | +2.1% | ||
| Mobile Phase pH | 3.0 | 2.9 | 5.1% | -2.5% |
| 3.1 | 4.9% | +1.9% | ||
| Flow Rate | 0.4 mL/min | 0.38 mL/min | 5.5% | -3.2% |
| 0.42 mL/min | 5.3% | +2.8% | ||
| Sample Extraction Time | 10 min | 9 min | 4.8% | -1.5% |
| 11 min | 4.6% | +1.2% |
Table 3: Robustness Data for Method Using a Structural Analog IS
| Parameter Varied | Nominal Value | Variation | %CV of QC Samples (n=6) | %Bias of QC Samples (n=6) |
| Column Temperature | 40°C | 38°C | 7.8% | -5.5% |
| 42°C | 8.1% | +6.2% | ||
| Mobile Phase pH | 3.0 | 2.9 | 9.2% | -8.1% |
| 3.1 | 8.9% | +7.5% | ||
| Flow Rate | 0.4 mL/min | 0.38 mL/min | 10.5% | -9.8% |
| 0.42 mL/min | 10.1% | +9.1% | ||
| Sample Extraction Time | 10 min | 9 min | 8.5% | -4.7% |
| 11 min | 8.3% | +4.1% |
The data illustrates that a method employing a SIL-IS like this compound is expected to exhibit greater resilience to minor variations in method parameters, resulting in consistently lower %CV and %Bias.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are the protocols for the key experiments cited in this guide.
Robustness Study Protocol
-
Objective: To evaluate the reliability of the bioanalytical method when subjected to small, deliberate changes in its parameters.
-
Procedure:
-
Prepare replicate quality control (QC) samples at low, medium, and high concentrations.
-
For each parameter to be tested (e.g., column temperature, mobile phase pH, flow rate), analyze a set of QC samples under the nominal conditions and under the varied conditions (e.g., ± 2°C for temperature, ± 0.1 for pH).
-
Calculate the mean, standard deviation, coefficient of variation (%CV), and accuracy (%Bias) for the QC samples under each condition.
-
Compare the results from the varied conditions to the nominal conditions. The method is considered robust if the results remain within the acceptance criteria (typically %CV < 15% and %Bias within ±15%).
-
Sample Preparation Protocol (Protein Precipitation)
-
Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (this compound or structural analog) to each sample, except for the blank matrix.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Glycinexylidide-d6 in Complex Samples
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites in complex biological matrices is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of Glycinexylidide-d6, a deuterated internal standard, with alternative approaches for the analysis of Glycinexylidide (GX), a primary metabolite of the widely used local anesthetic, lidocaine. Through an examination of experimental data and methodologies, this document will demonstrate the superior specificity and selectivity of using a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The use of an appropriate internal standard is critical in bioanalytical method development to compensate for variability during sample preparation and analysis. While structural analogs can be employed, stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard." This is due to their near-identical physicochemical properties to the analyte of interest, which ensures they experience similar extraction recovery and matrix effects, leading to more accurate and precise results.
Performance Comparison: this compound vs. a Structural Analog Internal Standard
The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte, Glycinexylidide. This co-elution is crucial for effectively compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components in the sample matrix. A structural analog, due to its different chemical structure, will have a different retention time and may be affected differently by the matrix, leading to less accurate quantification.
The following table summarizes the expected performance characteristics of this compound compared to a hypothetical structural analog internal standard for the quantification of Glycinexylidide. The data for the deuterated standard is based on a validated LC-MS/MS method for the simultaneous quantification of lidocaine and its metabolites, including Glycinexylidide, using lidocaine-d10 as the internal standard. This serves as a close proxy for the performance of this compound.
Table 1: Performance Comparison of Internal Standards for Glycinexylidide Quantification
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (Hypothetical) |
| Specificity | High: Differentiated by mass-to-charge ratio (m/z) | Moderate to High: Dependent on chromatographic separation |
| Co-elution with Analyte | Yes (or very close) | No |
| Matrix Effect Compensation | Excellent | Poor to Moderate |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% |
| Precision (%RSD) | Typically < 10% | Can be > 15% |
| Extraction Recovery | Tracks analyte recovery closely | May differ significantly from analyte |
Experimental Protocols
A robust and validated LC-MS/MS method for the simultaneous determination of lidocaine, monoethylglycinexylidide (MEGX), and Glycinexylidide (GX) in human plasma provides a strong foundation for a method utilizing this compound.
Sample Preparation
-
To 100 µL of human plasma, add the internal standard solution (e.g., this compound in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Glycinexylidide: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and internal standard.
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression should be applied, with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% (±20% for the lower limit of quantification, LLOQ), and the precision (relative standard deviation, RSD) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The use of a deuterated internal standard is expected to effectively normalize for matrix effects.
-
Extraction Recovery: Determined by comparing the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Quantitative Data Summary
The following table presents typical validation data for an LC-MS/MS method for Glycinexylidide using a deuterated internal standard, based on published literature for the analysis of lidocaine and its metabolites.
Table 2: Typical Validation Results for Glycinexylidide Quantification using a Deuterated Internal Standard
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% | < 12% |
| Intra-day Accuracy (% Bias) | ± 15% | -8% to +10% |
| Inter-day Accuracy (% Bias) | ± 15% | -11% to +9% |
| Matrix Effect (IS Normalized) | RSD ≤ 15% | < 10% |
| Extraction Recovery | Consistent and reproducible | > 85% |
Visualizing the Advantage: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical advantages of using a deuterated internal standard.
Safety Operating Guide
Navigating the Safe Disposal of Glycinexylidide-d6: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a matter of paramount importance, ensuring both personal safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Glycinexylidide-d6, a deuterated analog of Lidocaine. Adherence to these protocols is critical for maintaining a safe laboratory environment.
Key Safety and Hazard Data
Understanding the hazard profile of this compound is the first step in its safe management. The following table summarizes key quantitative data extracted from safety data sheets (SDS).
| Parameter | Value | Species | Source |
| LD50 (Oral) | 292 mg/kg | Mouse | [1] |
| pH | 5.9 - 6.4 | Not Applicable | [2] |
| Melting/Freezing Point | 182-236°C | Not Applicable | [2] |
Hazard Statements:
-
H301/H302: Toxic or harmful if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Experimental Protocols for Disposal
The disposal of this compound must be conducted in accordance with local, state, and national legislation. The primary method of disposal is through an approved waste disposal plant. The following protocols outline the necessary steps for preparing the compound for disposal.
Personal Protective Equipment (PPE) Protocol:
Before handling this compound, it is mandatory to be equipped with the following personal protective equipment:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Handle with appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.
Spill Containment and Clean-up Protocol:
In the event of a spill, follow these procedures to contain and clean the affected area:
-
Ventilate the Area: Ensure adequate ventilation.
-
Avoid Dust Formation: Take measures to avoid the generation of dust.
-
Contain the Spill: Cover drains to prevent the material from entering waterways.
-
Collect the Material: Carefully sweep or scoop up the spilled material.
-
Package for Disposal: Place the collected material into a suitable, closed, and properly labeled container for disposal.
-
Clean the Area: Wash the spillage area with water.
Waste Disposal Protocol:
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container must be kept tightly sealed.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. Disposal should be in accordance with all applicable local, state, and federal regulations.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental responsibility.
References
Personal protective equipment for handling Glycinexylidide-d6
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.[2] The following table summarizes the recommended PPE for handling Glycinexylidide-d6, based on guidelines for hazardous chemicals.[3][4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves regularly or immediately if contaminated, torn, or punctured.[3] |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields to protect against splashes and dust. |
| Respiratory Protection | Respirator | For operations that may generate dust or aerosols, a NIOSH-approved N95 respirator or higher is recommended. |
Operational Plan for Safe Handling
A systematic approach to handling this compound in a laboratory setting is critical to ensure personnel safety and prevent contamination.
1. Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.
-
Restricted Access: The preparation area should be a restricted zone with clear signage to prevent unauthorized entry.
2. Standard Operating Procedures:
-
Personal Hygiene: Wash hands thoroughly before donning and after removing gloves. Avoid eating, drinking, smoking, or applying cosmetics in the laboratory area.
-
Weighing: When weighing the compound, do so in a ventilated enclosure. Use a dedicated spatula and weighing paper.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In case of a spill, evacuate the area and follow established laboratory spill cleanup procedures. Use appropriate PPE and cleanup materials to decontaminate the area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that come into contact with this compound, including gloves, gowns, and weighing papers, should be considered hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers appropriate for hazardous chemical waste.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and national regulations. Do not dispose of this compound down the drain or in regular trash.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound handling.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
